molecular formula C6H3Cl2NO B063489 2,5-Dichloronicotinaldehyde CAS No. 176433-49-1

2,5-Dichloronicotinaldehyde

Cat. No.: B063489
CAS No.: 176433-49-1
M. Wt: 176 g/mol
InChI Key: IJHUAOWEHGGIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloronicotinaldehyde is a high-value halogenated pyridine derivative designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive aldehyde group and two chlorine substituents on the pyridine ring, offering multiple sites for selective functionalization to construct complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: Serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Analogous dichloronicotinaldehydes are used in developing potent inhibitors for various therapeutic targets, such as metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators for neuropsychiatric disorders . Versatile Synthetic Synthon: The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the aldehyde group undergoes condensation, reduction, or oxidation, enabling diverse chemical transformations . Methodology Development: Ideal for exploring novel synthetic pathways, including regioselective metal-catalyzed cross-coupling reactions and the development of continuous flow processes for safer and more efficient manufacturing . Storage and Handling: For optimal stability, store in a cool, dark place under an inert atmosphere. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHUAOWEHGGIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620987
Record name 2,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176433-49-1
Record name 2,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,5-Dichloronicotinaldehyde, a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthesis of the precursor, 2,5-dichloropyridine, from various starting materials and outlines a viable route for its subsequent formylation to yield the target aldehyde. Methodologies for key experiments are provided, and quantitative data is summarized for comparative analysis.

Synthesis of the Precursor: 2,5-Dichloropyridine

The efficient synthesis of 2,5-dichloropyridine is a critical first step. Several routes have been established, with the choice of method often depending on the availability and cost of starting materials, desired scale, and safety considerations. Here, we compare three prominent synthetic pathways.

Comparative Analysis of 2,5-Dichloropyridine Synthesis Methods
ParameterMethod 1: From Maleic DiesterMethod 2: From 2-ChloropyridineMethod 3: From 2-Aminopyridine
Starting Material Maleic Diester (e.g., Diethyl maleate), Nitromethane2-Chloropyridine2-Aminopyridine
Key Intermediates 2,5-Dihydroxypyridine2-Alkoxy-5-chloropyridine2-Amino-5-chloropyridine, Diazonium salt
Overall Yield HighModerateModerate
Purity High (>99%)High (after purification)Moderate to High
Advantages High yield and purity, environmentally friendly.Readily available starting material.Utilizes classical, well-established reactions.
Disadvantages Multi-step process.Formation of isomeric byproducts requiring separation.Use of potentially hazardous reagents (e.g., nitrites).

Experimental Protocols for 2,5-Dichloropyridine Synthesis

Method 1: Synthesis from Maleic Diester

This modern approach offers high yields and purity through a multi-step process involving condensation, cyclization, and chlorination.

Part 1: Synthesis of 2,5-Dihydroxypyridine

  • Condensation: To a solution of diethyl maleate (1.0 eq) and nitromethane (1.0 eq) in a suitable solvent, add a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Heat the mixture to facilitate the condensation reaction.

  • Hydrogenation and Cyclization: The crude condensation product is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This step effects both the reduction of the nitro group and subsequent cyclization to form 2,5-dihydroxypyridine.

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization to yield 2,5-dihydroxypyridine.

Part 2: Synthesis of 2,5-Dichloropyridine

  • Chlorination: 2,5-Dihydroxypyridine (1.0 eq) is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at an elevated temperature.

  • Work-up: Upon completion of the reaction, the excess phosphorus oxychloride is carefully quenched, and the reaction mixture is neutralized.

  • Purification: The crude 2,5-dichloropyridine is extracted with an organic solvent and purified by distillation or recrystallization to afford the final product.

Synthesis_from_Maleic_Diester Maleic Diester Maleic Diester Condensation_Cyclization 1. Condensation (Base) 2. Hydrogenation (Pd/C, H2) Maleic Diester->Condensation_Cyclization Nitromethane Nitromethane Nitromethane->Condensation_Cyclization 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Condensation_Cyclization->2,5-Dihydroxypyridine Chlorination Chlorination (POCl3) 2,5-Dihydroxypyridine->Chlorination 2,5-Dichloropyridine 2,5-Dichloropyridine Chlorination->2,5-Dichloropyridine

Caption: Synthesis of 2,5-Dichloropyridine from Maleic Diester.

Synthesis of this compound

The introduction of a formyl group at the 3-position of the 2,5-dichloropyridine ring is the final key transformation. A highly effective method for this is ortho-metalation followed by quenching with a formylating agent.

Proposed Synthesis Pathway: Lithiation and Formylation

This method involves the regioselective deprotonation of 2,5-dichloropyridine using a strong organolithium base, followed by the introduction of the aldehyde functionality using N,N-dimethylformamide (DMF).

Quantitative Data (Predicted)

ParameterValue
Starting Material 2,5-Dichloropyridine
Key Reagents n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Expected Yield Moderate to High (Requires optimization)
Purity High (after purification)

Experimental Protocol for the Formylation of 2,5-Dichloropyridine

Note: This is a general procedure and requires optimization for this specific substrate to achieve the desired regioselectivity and yield.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,5-dichloropyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at this temperature for a period to ensure complete lithiation. The position of lithiation is directed by the chloro and nitrogen substituents.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, >1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a specified time before being gradually warmed to room temperature.

  • Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Formylation_of_2_5_Dichloropyridine 2,5-Dichloropyridine 2,5-Dichloropyridine Lithiation 1. n-BuLi, THF, -78 °C 2,5-Dichloropyridine->Lithiation Intermediate_Lithiate Intermediate_Lithiate Lithiation->Intermediate_Lithiate Formylation 2. DMF 3. Aqueous Work-up Intermediate_Lithiate->Formylation This compound This compound Formylation->this compound

Caption: Proposed synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. The presented protocols and data are intended to serve as a starting point for laboratory synthesis and further process development. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific needs.

An In-depth Technical Guide to the Synthesis of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2,5-Dichloronicotinaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. This document details a robust two-stage synthetic pathway, commencing with the synthesis of the precursor 2,5-dichloropyridine, followed by its regioselective formylation. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

I. Overview of the Synthetic Strategy

The preparation of this compound is most effectively achieved through a two-step process. The initial stage involves the synthesis of 2,5-dichloropyridine from readily available starting materials. Subsequently, a directed ortho-metalation (DoM) strategy is employed to introduce a formyl group at the 3-position of the pyridine ring.

Intermediate_1 cis-5-Nitryl-4-oxo- 2-n-pentenoic acid ester Intermediate_2 2,5-Dihydroxypyridine Intermediate_1->Intermediate_2 Hydrogenation & Cyclization Precursor 2,5-Dichloropyridine Intermediate_2->Precursor Chlorination Final_Product This compound Precursor->Final_Product Directed ortho-Metalation & Formylation

Figure 1: Overall synthetic workflow for this compound.

II. Data Presentation: Quantitative Analysis of Synthetic Steps

The following table summarizes the key quantitative data for the synthesis of 2,5-dichloropyridine and a projected protocol for the subsequent formylation to yield this compound.

StepReactionStarting Material(s)Key ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
1CondensationDiethyl maleate, NitromethaneDBU-65-705--
2Hydrogenation & CyclizationProduct from Step 1Pd/C, H₂Methanol30-351091.5 (for 2,5-dihydroxypyridine)[1]99.7[1]
3Chlorination2,5-DihydroxypyridinePOCl₃-145494.3[1]99.5[1]
4Formylation (Proposed)2,5-Dichloropyridinen-BuLi, DMFTHF-78 to RT2-360-70 (Estimated)>95 (after purification)

III. Experimental Protocols

A. Synthesis of 2,5-Dichloropyridine

This procedure is adapted from a patented, high-yield method.[1]

Step 1 & 2: Condensation and Hydrogenation/Cyclization to 2,5-Dihydroxypyridine

  • To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add diethyl maleate (86.1 g, 0.5 mol), nitromethane (30.5 g, 0.5 mol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 g).

  • Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.

  • After the reaction, cool the mixture to 20-25 °C.

  • Add methanol (200 g) and a palladium on carbon catalyst (1.8 g) to the flask.

  • Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

  • Heat the reaction mixture to 30-35 °C and stir for 10 hours.

  • Upon completion, replace the hydrogen atmosphere with nitrogen gas three times.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to dryness.

  • Add methyl tertiary butyl ether (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Step 3: Chlorination to 2,5-Dichloropyridine

  • In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).

  • Heat the reaction mixture to 145 °C and stir for 4 hours.

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into 300 g of ice water with vigorous stirring.

  • Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.

  • Extract the product three times with 50 g portions of dichloromethane.

  • Combine the organic phases and wash with 30 g of saturated brine solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.

B. Proposed Synthesis of this compound via Directed ortho-Metalation

This proposed protocol is based on established principles of directed ortho-metalation and formylation of halogenated pyridines.

Step1 Cool to -78 °C Step2 Add n-BuLi dropwise Step1->Step2 Step3 Stir at -78 °C for 1h (Lithiation) Step2->Step3 Step4 Add DMF dropwise Step3->Step4 Step5 Warm to Room Temperature Step4->Step5 Step6 Aqueous Workup (Quench with NH4Cl) Step5->Step6 Step7 Extraction with Ethyl Acetate Step6->Step7 Step8 Purification (Column Chromatography) Step7->Step8 End This compound Step8->End

Figure 2: Proposed workflow for the formylation of 2,5-Dichloropyridine.

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.48 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF, 1.1 g, 15 mmol) in anhydrous THF (10 mL).

  • Add the DMF solution dropwise to the lithiated pyridine solution at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

IV. Signaling Pathways and Logical Relationships

The regioselectivity of the formylation step is governed by the principles of directed ortho-metalation. The nitrogen atom of the pyridine ring and the chlorine atom at the 2-position act as directing groups, facilitating the deprotonation at the C3 position by the organolithium base.

cluster_0 Directed ortho-Metalation (DoM) 2,5-Dichloropyridine 2,5-Dichloropyridine Lithiation Formation of 3-lithio-2,5-dichloropyridine 2,5-Dichloropyridine->Lithiation n-BuLi nBuLi nBuLi Formylation Nucleophilic attack on DMF Lithiation->Formylation DMF DMF N,N-Dimethylformamide (Electrophile) Product This compound Formylation->Product Workup

Figure 3: Logical relationship in the DoM and formylation step.

This technical guide provides a comprehensive framework for the synthesis of this compound. The provided protocols, data, and diagrams are intended to aid researchers in the efficient and safe production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloronicotinaldehyde is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive aldehyde group and the dichlorinated pyridine ring, make it a valuable building block for the synthesis of a wide range of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176433-49-1[1]
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [1]
Appearance White to light green solid (Predicted for isomers)[1]
Boiling Point 268.2 ± 35.0 °C (Predicted for isomer 4,6-dichloronicotinaldehyde)[1]
Density 1.488 ± 0.06 g/cm³ (Predicted for isomer 4,6-dichloronicotinaldehyde)[1]
pKa -1.17 ± 0.10 (Predicted for isomer 4,6-dichloronicotinaldehyde)[1]

Synthesis and Purification

The synthesis of dichlorinated nicotinaldehydes typically involves the oxidation of the corresponding dichloronicotinyl alcohol. A general protocol for a related isomer, 4,6-dichloronicotinaldehyde, is provided below, which can be adapted for the synthesis of the 2,5-dichloro isomer.

Experimental Protocol: Synthesis of Dichloronicotinaldehyde

Reaction: Oxidation of (Dichloropyridin-3-yl)methanol

Materials:

  • (2,5-Dichloropyridin-3-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂) or Trichloromethane (CHCl₃)

  • Celite

Procedure:

  • Dissolve (2,5-Dichloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane or trichloromethane in a round-bottom flask.[1]

  • Add an excess of manganese dioxide to the solution (e.g., 10 molar equivalents).[1]

  • Heat the reaction mixture to reflux (around 75 °C for trichloromethane) and stir for several hours (e.g., 12 hours).[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.[1]

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.[1]

  • Wash the Celite pad with the solvent used in the reaction.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[1]

Purification

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm) and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), as well as signals for the carbon atoms of the dichlorinated pyridine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically appearing in the region of 1680-1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.00 g/mol ), along with characteristic isotopic peaks due to the presence of two chlorine atoms.[1]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the two chlorine substituents on the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

  • Oxidation: to form the corresponding carboxylic acid (2,5-dichloronicotinic acid).

  • Reduction: to yield the corresponding alcohol ((2,5-dichloropyridin-3-yl)methanol).

  • Wittig reaction: to form alkenes.

  • Condensation reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These reactions are fundamental in building more complex heterocyclic systems.

Reactivity of the Dichlorinated Pyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms is influenced by their position relative to the nitrogen atom and the electron-withdrawing aldehyde group. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiols, providing a pathway to a diverse range of substituted pyridine derivatives.

Logical Flow of Synthetic Utility

The dual reactivity of this compound makes it a valuable synthon in medicinal chemistry for the construction of novel heterocyclic scaffolds.

G This compound This compound Aldehyde Reactions Aldehyde Reactions This compound->Aldehyde Reactions Oxidation, Reduction, Condensation, etc. SNAr Reactions SNAr Reactions This compound->SNAr Reactions Nucleophilic Substitution of Chlorine Atoms Complex Heterocycles Complex Heterocycles Aldehyde Reactions->Complex Heterocycles SNAr Reactions->Complex Heterocycles Drug Candidates Drug Candidates Complex Heterocycles->Drug Candidates Biological Screening

Caption: Synthetic utility of this compound.

Stability and Handling

Like many chlorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a stable compound under normal laboratory conditions but may be sensitive to strong oxidizing and reducing agents. For long-term storage, it is advisable to keep it in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. Its versatile reactivity allows for the construction of diverse molecular architectures. This guide provides a foundational understanding of its chemical properties and synthetic utility, aiming to facilitate further research and application in the scientific community. Further experimental validation of its physical and spectral properties is encouraged to build a more complete profile of this important building block.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, with the CAS number 176433-49-1, is a halogenated pyridine derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. The presence of two chlorine atoms and an aldehyde group on the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, as well as antiviral and anticancer drug candidates.[2] This technical guide provides a summary of the known physical properties of this compound, outlines experimental protocols for its characterization, and presents a general workflow for the analysis of such novel chemical entities.

Core Physical Properties

Quantitative data on the physical properties of this compound is limited, with some values being predicted through computational models. Experimental determination is crucial for a precise understanding of its behavior.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO[1]
Molecular Weight 176.00 g/mol [3][4]
Appearance White to light yellow solid[2]
Purity (HPLC) ≥ 98%[2]
Boiling Point 268.2 ± 35.0 °C (Predicted)[3][5]
Density 1.488 ± 0.06 g/cm³ (Predicted)[3][5]
pKa -1.17 ± 0.10 (Predicted)[3][5]
Solubility Soluble in common organic solvents.[2]-

Experimental Protocols

Representative Synthesis: Oxidation of (2,5-Dichloropyridin-3-yl)methanol

This protocol is adapted from the synthesis of 4,6-dichloronicotinaldehyde and represents a plausible method for the preparation of this compound.

Materials:

  • (2,5-Dichloropyridin-3-yl)methanol

  • Manganese dioxide (activated)

  • Dichloromethane (anhydrous)

  • Diatomaceous earth

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve (2,5-Dichloropyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add activated manganese dioxide (10 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for dichloromethane) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Characterization Protocols

Following synthesis and purification, the identity and purity of the compound should be confirmed using a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

2. Mass Spectrometry (MS):

  • Electron Ionization (EI) or Electrospray Ionization (ESI): Analyze the sample to determine the molecular weight and fragmentation pattern, which provides further confirmation of the structure.

3. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR) to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde and C-Cl stretches.

4. Melting Point Determination:

  • Use a calibrated melting point apparatus to determine the melting range of the solid compound. A sharp melting range is indicative of high purity.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Purity Assessment A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Pure Compound F Mass Spectrometry D->F Pure Compound G IR Spectroscopy D->G Pure Compound H Elemental Analysis D->H Pure Compound I Melting Point D->I Pure Compound J Boiling Point D->J Pure Compound K Solubility Studies D->K Pure Compound L HPLC/GC D->L Pure Compound G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Pure Compound B High-Throughput Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D Promising Hits E Mechanism of Action Studies D->E F Target Validation E->F G Animal Model Studies F->G Validated Target H Pharmacokinetics (ADME) G->H I Toxicology G->I

References

An In-Depth Technical Guide to 2,5-Dichloronicotinaldehyde (CAS: 176433-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, with the Chemical Abstracts Service (CAS) number 176433-49-1, is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring substituted with two chlorine atoms and an aldehyde group, provide multiple reactive sites for the synthesis of complex heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route, potential applications in drug discovery, and proposed experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₃Cl₂NO. The key quantitative data for this compound are summarized in the table below. It is important to note that while some physical properties are available from chemical suppliers, experimental spectroscopic data is not widely published.

PropertyValueReference(s)
CAS Number 176433-49-1[1][2]
Molecular Formula C₆H₃Cl₂NO[1][2]
Molecular Weight 176.00 g/mol [1][2]
Appearance White to light yellow solid[3]
Melting Point 89-92 °C[1]
Boiling Point 256 °C[1]
Purity (typical) ≥97%[4]

Estimated Spectroscopic Data:

Given the absence of published experimental spectra, the following are estimated chemical shifts for ¹H and ¹³C NMR, and characteristic IR absorption bands based on the structure of this compound and data for analogous compounds.

¹H NMR (Estimated) Chemical Shift (ppm)
Aldehydic proton (-CHO)9.5 - 10.5
Aromatic proton (H-4)8.0 - 8.5
Aromatic proton (H-6)8.5 - 9.0
¹³C NMR (Estimated) Chemical Shift (ppm)
Carbonyl carbon (C=O)185 - 195
C-Cl140 - 155
C-H120 - 140
Quaternary Carbon145 - 160
Infrared (IR) Spectroscopy (Estimated) Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C=O stretch (aldehyde)1690 - 1715
C=N and C=C stretch (pyridine ring)1400 - 1600
C-Cl stretch600 - 800

Synthesis and Experimental Protocols

Synthesis of 2,5-Dichloropyridine (Precursor)

A simple and environmentally friendly method for preparing 2,5-dichloropyridine has been patented, which involves the condensation of a maleic diester with nitromethane, followed by hydrogenation and cyclization, and finally chlorination[5].

Experimental Protocol (based on Patent CN109721529B):

Step 1: Condensation of Diethyl Maleate and Nitromethane

  • To a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add diethyl maleate, nitromethane, and a catalytic amount of an organic base (e.g., DBU).

  • Heat the mixture with stirring at 65-70 °C for 5 hours.

  • After the reaction, cool the mixture to room temperature.

Step 2: Hydrogenation and Cyclization to 2,5-Dihydroxypyridine

  • Add methanol and a hydrogenation catalyst (e.g., palladium on carbon) to the reaction mixture.

  • Pressurize the flask with hydrogen gas (0.1-0.3 MPa).

  • Heat the mixture to 30-35 °C and stir for 10 hours.

  • After the reaction is complete, replace the hydrogen atmosphere with nitrogen.

  • Filter the mixture to remove the catalyst and concentrate the filtrate to dryness.

  • Recrystallize the residue from a suitable solvent (e.g., methyl tertiary butyl ether) to obtain 2,5-dihydroxypyridine.

Step 3: Chlorination to 2,5-Dichloropyridine

  • In a four-neck flask, add 2,5-dihydroxypyridine to a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture (e.g., to 145 °C) for several hours.

  • After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water and neutralize with an aqueous base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2,5-dichloropyridine.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation & Cyclization cluster_2 Step 3: Chlorination Diethyl Maleate Diethyl Maleate Intermediate_A Intermediate_A Diethyl Maleate->Intermediate_A  + Nitromethane (Base catalyst, 65-70°C) 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Intermediate_A->2,5-Dihydroxypyridine  H₂, Pd/C (Methanol, 30-35°C) 2,5-Dichloropyridine 2,5-Dichloropyridine 2,5-Dihydroxypyridine->2,5-Dichloropyridine  POCl₃ (145°C)

Synthesis of 2,5-Dichloropyridine.

Proposed Formylation of 2,5-Dichloropyridine

The introduction of an aldehyde group onto the pyridine ring at the 3-position can likely be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction. This reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][6].

Proposed Experimental Protocol (General Vilsmeier-Haack Reaction):

  • Preparation of the Vilsmeier reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Formylation: To the prepared Vilsmeier reagent, add a solution of 2,5-dichloropyridine in DMF.

  • Heat the reaction mixture (e.g., to 80 °C) for several hours.

  • Work-up: Pour the cooled reaction mixture into ice-cold water and stir vigorously.

  • Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

G 2,5-Dichloropyridine 2,5-Dichloropyridine Iminium Salt Intermediate Iminium Salt Intermediate 2,5-Dichloropyridine->Iminium Salt Intermediate  + Vilsmeier Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) This compound This compound Iminium Salt Intermediate->this compound  Aqueous Work-up

Proposed Vilsmeier-Haack Formylation.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The aldehyde group can undergo various reactions such as condensation, Wittig reactions, and reductive amination, while the chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

While specific drugs derived from this compound are not prominently documented, its structural motifs are present in many pharmacologically active compounds. For instance, the dichloropyridine core is a key feature in some kinase inhibitors and other therapeutic agents[7]. The aldehyde functionality provides a handle for constructing more complex heterocyclic systems, which are prevalent in many drug classes.

A closely related compound, 5-bromonicotinaldehyde, is a key precursor in the synthesis of inhibitors for the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer), which are implicated in cancer progression and drug resistance. The synthetic strategy often involves the conversion of the aldehyde group to an oxime, followed by further functionalization and cyclization reactions. The halogen atom serves as a handle for cross-coupling reactions to introduce molecular diversity. It is highly probable that this compound could be utilized in similar synthetic strategies to develop novel kinase inhibitors.

The general reactivity of this compound allows for its potential use in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.

  • Antiviral and Anticancer Agents: The dichloropyridine moiety is a known pharmacophore in various antiviral and anticancer compounds.

  • Agrochemicals: 2,5-Dichloropyridine is a known intermediate in the synthesis of neonicotinoid insecticides, highlighting the broader utility of this chemical class in bioactive compound synthesis[2].

G This compound This compound Alkene Product Alkene Product This compound->Alkene Product  + Phosphonium Ylide (Wittig Reaction) Phosphonium Ylide Phosphonium Ylide Triphenylphosphine Oxide Triphenylphosphine Oxide

References

Synthesis of 2,5-Dichloronicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-dichloronicotinaldehyde, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the key starting materials, experimental protocols, and quantitative data associated with its synthesis, offering a comparative analysis of the viable pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies, each commencing from readily accessible precursors.

Route A: Formylation of 2,5-Dichloropyridine. This approach involves the direct introduction of a formyl group (-CHO) at the 3-position of the 2,5-dichloropyridine ring. The Vilsmeier-Haack reaction is a well-established and effective method for this transformation.

Route B: Reduction of 2,5-Dichloronicotinic Acid Derivatives. This strategy entails the reduction of a carboxylic acid derivative, typically the acyl chloride (2,5-dichloronicotinoyl chloride), to the corresponding aldehyde. The Rosenmund reduction is a classic and suitable method for this selective conversion.

Below, we delve into the specifics of each route, including the synthesis of the necessary starting materials.

Route A: Synthesis via Formylation of 2,5-Dichloropyridine

This pathway hinges on the successful synthesis of the key intermediate, 2,5-dichloropyridine, followed by its formylation.

Synthesis of the Starting Material: 2,5-Dichloropyridine

Several methods exist for the preparation of 2,5-dichloropyridine, with varying starting materials, yields, and complexities.

This modern and efficient route offers high yields and purity.[1][2][3]

Experimental Protocol:

  • Step 1: Condensation and Cyclization. To a four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add nitromethane (0.5 mol), diethyl maleate (0.5 mol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.8 g).[1] Heat the mixture to 65-70°C for 5 hours.[1] After cooling, add methanol (200 g) and a palladium on carbon (Pd/C) catalyst (1.8 g).[1] Pressurize the flask with hydrogen gas to 0.1-0.3 MPa and heat to 30-35°C for 10 hours.[1] After completion, filter the catalyst and concentrate the filtrate to dryness. Recrystallize the residue from methyl tertiary butyl ether to yield 2,5-dihydroxypyridine.[1]

  • Step 2: Chlorination. In a four-neck flask, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (0.2 mol). After the reaction, recover excess phosphorus oxychloride by distillation under reduced pressure.[1] Slowly pour the residue into ice water and neutralize to pH 7-9 with 40% aqueous sodium hydroxide.[1] Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.[1]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from Maleic Diester):

ParameterValueReference
Yield of 2,5-dihydroxypyridine93.1 - 94.0%[3]
Purity of 2,5-dihydroxypyridine99.7 - 99.8%[3]
Overall Yield of 2,5-dichloropyridine~88.6%[2]
Purity of 2,5-dichloropyridine>99%[2]

This classical route involves chlorination followed by a Sandmeyer reaction.[2][4]

Experimental Protocol:

  • Step 1: Chlorination. Dissolve 2-aminopyridine in concentrated hydrochloric acid.[2] Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and stir at a controlled temperature.[5]

  • Step 2: Diazotization and Sandmeyer Reaction. Dissolve the resulting 2-amino-5-chloropyridine in an acidic solution and cool to 0-5°C. Add a solution of sodium nitrite to form the diazonium salt.[2][5] Add this cold solution to a solution of copper(I) chloride in hydrochloric acid.[2][4] Warm the mixture to complete the reaction. Isolate the 2,5-dichloropyridine by extraction and purify by distillation or crystallization.[2]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from 2-Aminopyridine):

ParameterValueReference
Overall Yield~58%[2]

This multi-step process involves alkoxylation, chlorination, and purification.[4]

Experimental Protocol:

  • Step 1: Alkoxylation. React 2-chloropyridine with an alcohol (e.g., n-butanol) in the presence of a base at elevated temperatures.[4]

  • Step 2: Chlorination. Chlorinate the resulting 2-alkoxypyridine with gaseous chlorine in an aqueous suspension.[4]

  • Step 3: Treatment with Vilsmeier-Haack Reagent. Treat the isomer mixture with a Vilsmeier-Haack reagent.[4]

  • Step 4: Purification. Subject the resulting mixture of 2,5- and 2,3-dichloropyridine to steam distillation and subsequent crystallization from an alcohol/water mixture to obtain pure 2,5-dichloropyridine.[4]

Quantitative Data for 2,5-Dichloropyridine Synthesis (from 2-Chloropyridine):

ParameterValueReference
Overall Yield62-80%[2]
PurityUp to 100% after crystallization[4]
Formylation of 2,5-Dichloropyridine

The Vilsmeier-Haack reaction is the method of choice for this transformation.

Experimental Protocol (General):

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

  • Formylation: The electron-rich aromatic substrate, in this case, 2,5-dichloropyridine, is added to the pre-formed or in situ generated Vilsmeier reagent. The reaction mixture is stirred, often with heating, to facilitate the electrophilic aromatic substitution.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., sodium acetate solution or water) to hydrolyze the intermediate iminium salt to the final aldehyde product.[6] The product is then isolated by extraction and purified by chromatography or crystallization.

Quantitative Data for Vilsmeier-Haack Formylation:

ParameterValueReference
General Yield Range77% (for a generic substrate)[6]

Logical Relationship for Route A

G cluster_start Starting Material Synthesis cluster_intermediate Key Intermediate cluster_final Final Product Maleic Diester Maleic Diester 2,5-Dichloropyridine 2,5-Dichloropyridine Maleic Diester->2,5-Dichloropyridine Condensation, Cyclization, Chlorination Nitromethane Nitromethane Nitromethane->2,5-Dichloropyridine 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->2,5-Dichloropyridine Chlorination, Sandmeyer Reaction 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->2,5-Dichloropyridine Alkoxylation, Chlorination, Vilsmeier-Haack This compound This compound 2,5-Dichloropyridine->this compound Vilsmeier-Haack Formylation (DMF, POCl3)

Caption: Synthetic pathways to this compound via formylation.

Route B: Synthesis via Reduction of 2,5-Dichloronicotinic Acid Derivatives

This pathway involves the preparation of 2,5-dichloronicotinic acid or its acyl chloride, followed by a selective reduction to the aldehyde.

Synthesis of the Starting Material: 2,5-Dichloronicotinic Acid and its Acyl Chloride

The synthesis of 2,5-dichloronicotinic acid can be achieved from precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine.

Experimental Protocol (General for Acyl Chloride Formation):

  • 2,5-Dichloronicotinic acid can be converted to its more reactive acyl chloride, 2,5-dichloronicotinoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reduction of 2,5-Dichloronicotinoyl Chloride

The Rosenmund reduction is a highly effective method for the selective reduction of an acyl chloride to an aldehyde.

Experimental Protocol (General):

  • Catalyst Preparation: The Rosenmund catalyst is typically palladium supported on barium sulfate (Pd/BaSO₄).[8] The catalyst is often "poisoned" with a substance like quinoline-sulfur or thiourea to prevent over-reduction of the aldehyde to an alcohol.[8][9]

  • Reduction: The 2,5-dichloronicotinoyl chloride is dissolved in an inert solvent (e.g., toluene or xylene) and hydrogen gas is bubbled through the solution in the presence of the Rosenmund catalyst.[10] The reaction is typically carried out at an elevated temperature.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting this compound can be purified by distillation or crystallization.

Quantitative Data for Rosenmund Reduction:

ParameterValueReference
General Yield RangeCan be up to 90% with a base to remove HCl[10]

Logical Relationship for Route B

G cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediates cluster_final Final Product 2,3-Dichloro-5-\n(trichloromethyl)pyridine 2,3-Dichloro-5- (trichloromethyl)pyridine 2,5-Dichloronicotinic Acid 2,5-Dichloronicotinic Acid 2,3-Dichloro-5-\n(trichloromethyl)pyridine->2,5-Dichloronicotinic Acid Hydrolysis 2,5-Dichloronicotinoyl Chloride 2,5-Dichloronicotinoyl Chloride 2,5-Dichloronicotinic Acid->2,5-Dichloronicotinoyl Chloride Chlorination (e.g., SOCl2) This compound This compound 2,5-Dichloronicotinoyl Chloride->this compound Rosenmund Reduction (H2, Pd/BaSO4, poison)

References

Unraveling the Chemistry of 2,5-Dichloronicotinaldehyde: A Guide to its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and an aldehyde group on the pyridine ring, govern its reactivity and the formation of various transient intermediates. Understanding these intermediates is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides an in-depth exploration of the core reaction intermediates of this compound, supported by plausible mechanistic insights and experimental considerations.

While specific, detailed experimental protocols and extensive quantitative data for the reaction intermediates of this compound are not extensively documented in publicly available literature, this guide extrapolates from the known reactivity of similar aromatic aldehydes and halogenated pyridines to provide a robust theoretical framework.

Core Reactivity and Plausible Intermediates

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde carbon and the susceptibility of the chlorinated pyridine ring to nucleophilic aromatic substitution.

Reactions at the Aldehyde Group

The formyl group is a primary site for nucleophilic attack, leading to the formation of tetrahedral intermediates.

Table 1: Plausible Intermediates from Reactions at the Aldehyde Group

Reaction TypeNucleophileIntermediate StructureSubsequent Product Type
Nucleophilic AdditionGrignard Reagents (R-MgX), Organolithium Reagents (R-Li)AlkoxideSecondary Alcohol
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Betaine/OxaphosphetaneAlkene
Knoevenagel CondensationActive Methylene Compound (e.g., Malonic esters)Carbanion adductα,β-Unsaturated compound
Reductive AminationAmine (R-NH₂) in the presence of a reducing agentImine/Iminium ionSecondary or Tertiary Amine
Acetal FormationAlcohol (R-OH) in the presence of an acid catalystHemiacetalAcetal

Experimental Protocol: General Considerations for Nucleophilic Addition to this compound

A generalized procedure for a Grignard reaction, a common nucleophilic addition, is outlined below.

  • Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Reagents:

    • This compound

    • Grignard reagent (e.g., Phenylmagnesium bromide) in a suitable solvent (e.g., THF or diethyl ether)

    • Anhydrous solvent (e.g., THF or diethyl ether)

  • Procedure: a. Dissolve this compound in the anhydrous solvent in the reaction flask. b. Cool the solution to 0°C using an ice bath. c. Add the Grignard reagent dropwise to the stirred solution. The reaction is often exothermic. d. After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended). e. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for Aldehyde-Centered Reactions

G start This compound intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack product Final Product (e.g., Secondary Alcohol) intermediate->product Protonation nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->intermediate workup Aqueous Workup workup->product

Caption: Nucleophilic addition to the aldehyde group.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atoms. The positions ortho and para to the electron-withdrawing groups are generally the most activated.

Plausible Meisenheimer Intermediate

In an SNAr reaction, the nucleophile attacks the carbon bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Table 2: Factors Influencing Regioselectivity in SNAr of this compound

FactorInfluence on Regioselectivity
Position of Chlorine The chlorine at the 2-position is generally more activated towards nucleophilic attack due to its proximity to the electron-withdrawing pyridine nitrogen.
Nucleophile Stronger, harder nucleophiles may favor attack at the more electron-deficient position.
Reaction Conditions Temperature and solvent can influence the reaction rate and, in some cases, the regioselectivity.

Experimental Protocol: General Considerations for SNAr on this compound

A general procedure for the substitution of a chlorine atom with an amine is provided.

  • Apparatus: A sealable reaction vessel is often required for reactions at elevated temperatures.

  • Reagents:

    • This compound

    • Nucleophile (e.g., a primary or secondary amine)

    • A base (e.g., potassium carbonate or triethylamine) to neutralize the HCl formed.

    • A high-boiling point solvent (e.g., DMSO, DMF, or NMP).

  • Procedure: a. Combine this compound, the amine, and the base in the solvent. b. Heat the reaction mixture to the desired temperature (e.g., 80-120°C). c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into water and extract the product with an organic solvent. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the product by crystallization or column chromatography.

Signaling Pathway for SNAr Reaction

G reactant This compound meisenheimer Meisenheimer Intermediate (Anionic σ-complex) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->meisenheimer product Substituted Product meisenheimer->product Loss of Leaving Group leaving_group Chloride Ion (Cl-) meisenheimer->leaving_group

Caption: Formation of a Meisenheimer intermediate.

Conclusion

The reaction intermediates of this compound are central to its synthetic utility. While direct experimental data on these transient species is scarce, a strong understanding of fundamental organic reaction mechanisms allows for the prediction of their formation and reactivity. The aldehyde functionality readily forms tetrahedral intermediates upon nucleophilic attack, while the dichlorinated pyridine ring undergoes nucleophilic aromatic substitution via Meisenheimer-like intermediates. For researchers in drug development, a thorough grasp of these principles is essential for the rational design of synthetic routes to novel and potent pharmaceutical agents. Further detailed mechanistic studies, including kinetic analysis and computational modeling, would provide deeper insights into the precise nature of these reaction intermediates.

An In-depth Technical Guide to the Electrophilic Substitution of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloropyridines are a critical class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity is significantly influenced by the presence of two electron-withdrawing chlorine atoms and the inherent electron-deficient nature of the pyridine ring. While nucleophilic aromatic substitution (SNAr) of dichloropyridines is a well-established and extensively studied area, their electrophilic substitution presents a greater challenge due to the deactivated nature of the ring system.

This technical guide provides a comprehensive overview of the electrophilic substitution of dichloropyridines. It delves into the underlying principles governing their reactivity, the regioselectivity of these reactions, and the strategies employed to achieve successful substitution. This document consolidates available data, presents detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and logical relationships, serving as an essential resource for researchers in organic synthesis and drug development.

Introduction: The Challenge of Electrophilic Substitution on Dichloropyridines

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. The presence of two strongly electron-withdrawing chlorine atoms in dichloropyridines further deactivates the ring, rendering electrophilic substitution reactions particularly challenging.

Under typical electrophilic substitution conditions, the pyridine nitrogen can also be protonated or coordinate to a Lewis acid catalyst, creating a positively charged pyridinium species that is even more deactivated towards electrophilic attack. Consequently, harsh reaction conditions are often necessary, and yields can be low.

Despite these challenges, functionalization of dichloropyridines through electrophilic substitution is a valuable tool for accessing a diverse range of substituted pyridine derivatives. This guide will explore the primary strategies and specific examples of successful electrophilic substitutions on these important heterocyclic scaffolds.

General Principles of Reactivity and Regioselectivity

The outcome of electrophilic substitution on dichloropyridines is governed by a combination of electronic and steric factors.

Electronic Effects:

  • Deactivation: The two chlorine atoms and the pyridine nitrogen atom strongly deactivate the ring towards electrophilic attack through their inductive electron-withdrawing effects (-I).

  • Directing Effects: The chlorine atoms are ortho, para-directing deactivators due to the lone pairs of electrons that can be donated through resonance (+M effect). However, in the highly deactivated dichloropyridine system, the inductive effect dominates. The nitrogen atom directs electrophilic attack to the meta-positions (C-3 and C-5).

Regioselectivity: The position of electrophilic attack is determined by the relative stability of the Wheland intermediate (the sigma complex). The combined directing effects of the two chlorine atoms and the pyridine nitrogen determine the preferred site of substitution.

Strategies to Enhance Reactivity:

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide significantly enhances the reactivity of the ring towards electrophilic substitution. The N-oxide group is a strong activating group that directs electrophilic attack to the C-4 (para) and C-2/C-6 (ortho) positions. Subsequent deoxygenation of the N-oxide provides the substituted pyridine.

  • Harsh Reaction Conditions: The use of strong acids, high temperatures, and potent electrophiles can overcome the inherent unreactivity of the dichloropyridine ring.

  • Metalation-Electrophilic Quench: An alternative to direct electrophilic aromatic substitution is the deprotonation of an acidic C-H bond with a strong base to form a pyridyllithium or related organometallic species, which then reacts with an electrophile.

Electrophilic Substitution Reactions of Dichloropyridines

This section details specific examples of electrophilic substitution reactions on dichloropyridines, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration is one of the more feasible electrophilic substitution reactions for dichloropyridines, typically requiring strong nitrating agents and elevated temperatures.

Table 1: Nitration of Dichloropyridines

SubstrateReagents and ConditionsProductYieldReference
2,6-DichloropyridineConcentrated H₂SO₄, Fuming HNO₃, 65 °C, 2 h2,6-Dichloro-3-nitropyridineNot specified[1]
2,6-DichloropyridineH₂SO₄, HNO₃ (30%), Sulfamic acid, 110-120 °C, 30 h2,6-Dichloro-3-nitropyridine82%[2]
2,6-Dichloropyridin-4-amineConcentrated H₂SO₄, 70% HNO₃, -5 °C to RT2,6-Dichloro-3-nitro-4-aminopyridine94%[3]

Experimental Protocol: Nitration of 2,6-Dichloropyridine [2]

  • Reaction Setup: To a reaction vessel, add 2,6-dichloropyridine (0.2 mol), 30% nitric acid (0.2 mol), sulfuric acid (89.0 g), and sulfamic acid (194 mg, 1 mol%).

  • Reaction: Heat the mixture to 110-120 °C and maintain for 30 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into ice water.

  • Isolation: Filter the resulting precipitate and wash the filter cake with cold water until neutral. The off-white solid obtained is 2,6-dichloro-3-nitropyridine.

  • Characterization: The product can be characterized by its melting point (58-61 °C) and purity can be assessed by liquid chromatography.

Nitration_of_2_6_Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine 2,6-Dichloropyridine->2,6-Dichloro-3-nitropyridine H₂SO₄, HNO₃, 110-120°C

Nitration of 2,6-Dichloropyridine.
Halogenation

Direct electrophilic halogenation of dichloropyridines is challenging. Alternative methods, such as substitution on activated N-oxides or metalated intermediates, are often employed.

Sulfonation

Direct sulfonation of dichloropyridines is not well-documented in the literature, likely due to the harsh conditions required which can lead to decomposition. An alternative approach involves the synthesis of chloropyridine sulfonic acids from corresponding hydroxypyridine sulfonic acids.

Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride from 4-Hydroxypyridine-3-sulfonic acid [4]

  • Reaction Setup: A mixture of 4-hydroxypyridine-3-sulfonic acid (6.40 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux (approx. 80 °C).

  • Chlorination: Chlorine gas (12.98 mol) is passed into the reaction mixture over about 3 hours, causing the temperature to rise to about 100 °C.

  • Reaction Completion: The mixture is stirred under reflux for 24 hours, with the temperature increasing to 110 °C.

  • Work-up: Phosphorus oxychloride is distilled off under vacuum. The residue is taken up in ethylene chloride and washed with water.

  • Isolation: The organic solvent is distilled off to yield 4-chloropyridine-3-sulfonyl chloride.

Sulfonyl_Chloride_Synthesis 4-Hydroxypyridine-3-sulfonic acid 4-Hydroxypyridine-3-sulfonic acid 4-Chloropyridine-3-sulfonyl chloride 4-Chloropyridine-3-sulfonyl chloride 4-Hydroxypyridine-3-sulfonic acid->4-Chloropyridine-3-sulfonyl chloride 1. POCl₃, PCl₃, reflux 2. Cl₂, 100°C

Synthesis of a Chloropyridine Sulfonyl Chloride.
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on highly deactivated pyridine rings.[5] The Lewis acid catalysts required for these reactions preferentially coordinate to the pyridine nitrogen, further deactivating the ring and preventing the desired electrophilic substitution. No successful examples of direct Friedel-Crafts reactions on dichloropyridines have been found in the reviewed literature.

Activation via N-Oxide Formation

The formation of a pyridine N-oxide is a powerful strategy to activate the ring for electrophilic substitution. The N-oxide group acts as an internal Lewis base, preventing coordination of the catalyst to the nitrogen, and it is a strong resonance-donating group, increasing the electron density at the C-2, C-4, and C-6 positions.

Table 2: Electrophilic Substitution of Pyridine N-Oxides

SubstrateReagents and ConditionsProductYieldReference
Pyridine N-oxideFuming HNO₃, conc. H₂SO₄, 125-130 °C, 3 h4-Nitropyridine N-oxide42%[6]
3,5-Dibromopyridine N-oxideFuming HNO₃, H₂SO₄3,5-Dibromo-4-nitropyridine N-oxideNot specified[7]

Experimental Protocol: Synthesis of 2,6-Dichloropyridine N-oxide

  • Reaction Setup: To a solution of 2,6-dichloropyridine (50 g) in dichloromethane (400 ml) at 0-5 °C, add m-chloroperoxybenzoic acid (87.5 g) at 0 °C.

  • Reaction: Stir the mixture at 20-25 °C for 24 hours.

  • Work-up: Monitor the reaction by TLC. After completion, the reaction mixture can be worked up to isolate the product.

  • Isolation and Purification: The product, 2,6-dichloropyridine N-oxide, is obtained as a pale yellow crystalline powder. Purity can be confirmed by LC-MS and NMR.

N_Oxide_Formation_and_Nitration cluster_1 Activation cluster_2 Electrophilic Substitution cluster_3 Deoxygenation Dichloropyridine Dichloropyridine Dichloropyridine N-oxide Dichloropyridine N-oxide Dichloropyridine->Dichloropyridine N-oxide m-CPBA Nitro-dichloropyridine N-oxide Nitro-dichloropyridine N-oxide Dichloropyridine N-oxide->Nitro-dichloropyridine N-oxide HNO₃, H₂SO₄ Nitro-dichloropyridine Nitro-dichloropyridine Nitro-dichloropyridine N-oxide->Nitro-dichloropyridine e.g., PCl₃

General workflow for electrophilic substitution via N-oxide activation.

Metalation-Electrophilic Quench: An Alternative Strategy

For isomers like 3,5-dichloropyridine, where direct electrophilic substitution is particularly difficult, a metalation-electrophilic quench strategy is highly effective. This involves the regioselective deprotonation of the most acidic proton, typically at the C-4 position, followed by the introduction of an electrophile.

Experimental Protocol: C-4 Functionalization of 3,5-Dichloropyridine [8]

  • Lithiation: Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C. Add a solution of 3,5-dichloropyridine in anhydrous THF dropwise to the LDA solution and stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Metalation_Quench 3,5-Dichloropyridine 3,5-Dichloropyridine 4-Lithio-3,5-dichloropyridine 4-Lithio-3,5-dichloropyridine 3,5-Dichloropyridine->4-Lithio-3,5-dichloropyridine LDA, THF, -78°C 4-Substituted-3,5-dichloropyridine 4-Substituted-3,5-dichloropyridine 4-Lithio-3,5-dichloropyridine->4-Substituted-3,5-dichloropyridine Electrophile (E⁺)

Functionalization of 3,5-dichloropyridine via metalation.

Conclusion

The electrophilic substitution of dichloropyridines is a challenging yet synthetically valuable transformation. The strong deactivating effect of the two chlorine atoms and the pyridine nitrogen necessitates either harsh reaction conditions or the use of activating strategies. Direct nitration of 2,6-dichloropyridine has been successfully demonstrated. For other isomers and other types of electrophilic substitutions, the formation of pyridine N-oxides provides a reliable method to activate the ring and control regioselectivity. Furthermore, the metalation-electrophilic quench approach offers a powerful alternative for the functionalization of specific positions, such as the C-4 position of 3,5-dichloropyridine.

This guide provides a foundational understanding and practical protocols for researchers exploring the electrophilic functionalization of dichloropyridines. A thorough understanding of the principles outlined herein will empower scientists to strategically design and execute synthetic routes to novel and complex pyridine derivatives for applications in drug discovery and materials science.

References

The Synthesis of Substituted Nicotinic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted nicotinic acids, crucial scaffolds in pharmaceutical and materials sciences. It details established and modern synthetic routes, offering experimental protocols for key reactions. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide visualizes key synthetic pathways and biological signaling cascades using Graphviz diagrams to facilitate a deeper understanding of the chemistry and its biological context.

Classical Approaches to Nicotinic Acid Ring Synthesis

The construction of the pyridine ring of nicotinic acid has been a long-standing area of research, with several classical methods remaining relevant for their robustness and versatility.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step route to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which upon heating, undergoes cyclodehydration.[1][2] Modifications to this method have led to one-pot procedures, often catalyzed by Brønsted or Lewis acids, which proceed under milder conditions.[3][4]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [3]

  • Reaction Setup: To a solution of the enamino ester (1.0 mmol) and the alkynone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add the catalyst (e.g., 20 mol% ytterbium triflate or 15 mol% zinc bromide) if required.[2] For a catalyst-free approach, a mixture of the enamino ester and alkynone in acetic acid or on Amberlyst 15 ion exchange resin can be heated at 50°C.[3]

  • Reaction Conditions: Heat the mixture to the desired temperature (50°C for acid-catalyzed reactions, or reflux for Lewis acid-catalyzed reactions) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for the Bohlmann-Rahtz Synthesis

Enamine SubstrateAlkynone SubstrateCatalyst/ConditionsProductYield (%)Reference
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneToluene/AcOH (5:1), 50°CEthyl 2-methyl-6-phenylnicotinate85[2]
Ethyl β-aminocrotonateBut-3-yn-2-oneAmberlyst 15, 50°CEthyl 2,6-dimethylnicotinate92[3]
3-Aminopent-3-en-2-one4-(Trimethylsilyl)but-3-yn-2-oneYb(OTf)₃ (20 mol%), Toluene, reflux2,3,6-Trimethyl-5-acetylpyridine78[2]

Bohlmann_Rahtz_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Enamine Enamine Condensation Condensation Enamine->Condensation Alkynone Ethynylketone Alkynone->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Aminodiene Intermediate Pyridine Substituted Nicotinic Acid Derivative Cyclodehydration->Pyridine

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to 2-hydroxynicotinic acid derivatives (2-pyridones). The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. A more recent one-pot modification allows for the synthesis of 2-amino isonicotinic acids from 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.[5]

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic Acid [5]

  • Reaction Setup: In a reaction vessel, dissolve ethyl 3-amino-3-iminopropionate hydrochloride (1.0 equiv) in water. Add a solution of sodium hydroxide to adjust the pH to basic.

  • Condensation: To the above solution, add the 2,4-dioxo-carboxylic acid ethyl ester (e.g., ethyl 2,4-dioxopentanoate) (1.0 equiv) dropwise at 0-10°C.

  • Hydrolysis and Decarboxylation: After the initial condensation, heat the reaction mixture to 40-50°C and stir overnight.

  • Workup: Cool the reaction mixture and adjust the pH to 5-6 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain the 2-amino-6-methyl-isonicotinic acid.

Table 2: Yields for the Guareschi-Thorpe Condensation of 2-Amino Isonicotinic Acids [5]

2,4-Dioxo-carboxylic Acid Ethyl EsterProductYield (%)
Ethyl 2,4-dioxopentanoate2-Amino-6-methyl-isonicotinic acid76
Ethyl 2,4-dioxo-5-methylhexanoate2-Amino-6-isopropyl-isonicotinic acid72
Ethyl 2,4-dioxo-3-methylpentanoate2-Amino-5,6-dimethyl-isonicotinic acid68

Guareschi_Thorpe_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product DioxoEster 2,4-Dioxo-carboxylic Acid Ethyl Ester Condensation Condensation DioxoEster->Condensation AminoIminoPropionate Ethyl 3-Amino-3- iminopropionate HCl AminoIminoPropionate->Condensation Hydrolysis Hydrolysis Condensation->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation AminoIsonicotinicAcid 2-Amino Isonicotinic Acid Decarboxylation->AminoIsonicotinicAcid

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[6][7]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [6]

  • Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (1.0 equiv) in acetone, add bromine (1.0 equiv) dropwise at 0°C. After the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting α-bromoacetophenone in a suitable solvent and add pyridine (1.1 equiv). Stir for 1-2 hours at room temperature. Collect the precipitated N-phenacylpyridinium bromide by filtration and dry under vacuum.

  • Kröhnke Reaction: In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Table 3: Representative Yields for the Kröhnke Pyridine Synthesis [6][7]

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylProductYield (%)
N-phenacylpyridinium bromideChalcone2,4,6-Triphenylpyridine85
N-(2-oxopropyl)pyridinium bromideBenzalacetone2,4-Dimethyl-6-phenylpyridine75
N-(thien-2-ylcarbonylmethyl)pyridinium bromide1-(Thien-2-yl)-3-phenylprop-2-en-1-one2,6-Di(thien-2-yl)-4-phenylpyridine60

Krohnke_Workflow cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product PyridiniumSalt α-Pyridinium Methyl Ketone Salt MichaelAddition Michael Addition PyridiniumSalt->MichaelAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->MichaelAddition AmmoniumAcetate Ammonium Acetate Cyclization Cyclization/ Dehydration AmmoniumAcetate->Cyclization NH₃ source MichaelAddition->Cyclization 1,5-Dicarbonyl Intermediate TrisubstitutedPyridine 2,4,6-Trisubstituted Pyridine Cyclization->TrisubstitutedPyridine

Modern Synthetic Methods

Modern synthetic organic chemistry has introduced powerful tools for the functionalization of the nicotinic acid scaffold, enabling the synthesis of a diverse range of derivatives with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of 5-arylnicotinic acids from 5-bromonicotinic acid and arylboronic acids.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [8]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., potassium phosphate, 3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Table 4: Representative Yields for the Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid [8]

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF802485
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF802489
3-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DMF802482

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product BromoNicotinicAcid 5-Bromonicotinic Acid OxidativeAddition Oxidative Addition BromoNicotinicAcid->OxidativeAddition ArylboronicAcid Arylboronic Acid Transmetalation Transmetalation ArylboronicAcid->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->OxidativeAddition Pd(0) Regeneration ArylNicotinicAcid 5-Arylnicotinic Acid ReductiveElimination->ArylNicotinicAcid

Biological Context: Nicotinic Acid Signaling

Nicotinic acid and its derivatives exert their biological effects primarily through the G-protein coupled receptor GPR109A (also known as HCA₂).[1] Activation of GPR109A is central to the therapeutic effects of nicotinic acid, including its anti-inflammatory and lipid-modifying properties.[9]

Upon agonist binding, GPR109A couples to a Gi-type G-protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] The Gβγ subunit can recruit G protein-coupled receptor kinase 2 (GRK2), which phosphorylates the receptor. This phosphorylation event promotes the binding of arrestin3, leading to receptor internalization and potentially initiating downstream signaling cascades, such as the activation of the ERK1/2 MAP kinase pathway.[1][10]

GPR109A_Signaling NA NA GPR109A GPR109A NA->GPR109A Binds G_protein G_protein GPR109A->G_protein Activates Arrestin3 Arrestin3 GPR109A->Arrestin3 Recruits G_protein->G_protein Dissociates AC AC G_protein:e->AC Gαi inhibits GRK2 GRK2 G_protein:e->GRK2 Gβγ recruits cAMP cAMP AC->cAMP Produces CellularResponse CellularResponse cAMP->CellularResponse Modulates GRK2->GPR109A Phosphorylates ERK ERK Arrestin3->ERK Leads to ERK->CellularResponse Contributes to

Structure-Activity Relationships and Synthetic Strategy

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new therapeutic agents. For instance, the anti-inflammatory and analgesic properties of 2-substituted phenylnicotinic acids are significantly influenced by the substituent on the phenyl ring.[11] Similarly, the affinity of agonists for GPR109A is sensitive to the size and electronic properties of the substituents.[12]

The choice of synthetic strategy is therefore dictated by the desired substitution pattern and the target biological activity.

SAR_Logic cluster_methods Synthetic Toolbox TargetActivity Desired Biological Activity (e.g., Anti-inflammatory, GPR109A agonism) SAR Structure-Activity Relationship (SAR) Analysis TargetActivity->SAR SubstitutionPattern Target Substitution Pattern (e.g., 2-Aryl, 5-Amino, 6-Chloro) SAR->SubstitutionPattern SyntheticMethod Choice of Synthetic Method SubstitutionPattern->SyntheticMethod Krohnke Kröhnke (2,4,6-Trisubstituted) SyntheticMethod->Krohnke BohlmannRahtz Bohlmann-Rahtz (2,3,6-Trisubstituted) SyntheticMethod->BohlmannRahtz Suzuki Suzuki Coupling (5-Arylation) SyntheticMethod->Suzuki GuareschiThorpe Guareschi-Thorpe (2-Hydroxy/Amino) SyntheticMethod->GuareschiThorpe Other Other Methods (e.g., C-H Activation) SyntheticMethod->Other

References

A Technical Guide to the Discovery of Novel Pyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Privileged Core in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[3][4] The unique physicochemical properties of the pyridine nucleus—including its basicity, hydrogen bonding capability, aromaticity for π-π stacking, and dipole moment—make it an exceptionally versatile component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

The nitrogen atom enhances aqueous solubility and allows for crucial hydrogen bond interactions with biological targets like enzymes and receptors.[1][5] Furthermore, the pyridine ring often serves as a bioisostere for a phenyl ring, enabling chemists to modulate potency and metabolic stability while maintaining structural architecture.[1][4] Consequently, pyridine derivatives are integral to drugs treating a vast range of conditions, including cancers, bacterial and fungal infections, viral diseases, and inflammatory disorders.[2][6][7][8] Between 2014 and 2023, 54 pyridine-bearing drugs were approved by the US FDA, with the largest category being anticancer agents.[7]

Synthetic Methodologies for Pyridine Scaffolds

The construction and functionalization of the pyridine ring are critical steps in the synthesis of novel therapeutic agents. Both classical and modern synthetic strategies are employed to generate diverse libraries of pyridine-based compounds.

Classical Synthesis Routes
  • Hantzsch Dihydropyridine Synthesis: A well-established method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

  • Kröhnke Pyridine Synthesis: This versatile method utilizes α-picolinium salts to react with α,β-unsaturated ketones in the presence of ammonium acetate to yield substituted pyridines.

  • Guareschi-Thorpe Condensation: This reaction between a cyanoacetamide and a 1,3-diketone produces a 2-pyridone, a common pyridine derivative.

Modern Functionalization Techniques

Modern drug discovery often relies on the late-stage functionalization of a pre-existing pyridine core. Transition-metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between a halopyridine and a boronic acid/ester.

  • Buchwald-Hartwig Amination: For the synthesis of aminopyridines from halopyridines and amines.

  • Sonogashira Coupling: For the coupling of terminal alkynes with halopyridines.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis

Objective: To synthesize a 2-aryl-substituted pyridine from 2-chloropyridine and an arylboronic acid, a common step in generating novel scaffolds.

Materials:

  • 2-Chloropyridine (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Argon (inert gas)

Procedure:

  • A flame-dried round-bottom flask is charged with 2-chloropyridine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Degassed 1,4-dioxane and water are added via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 8-12 hours, with progress monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic phase is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is purified by flash column chromatography on silica gel to afford the pure 2-arylpyridine product.

Biological Targets and Signaling Pathways

Pyridine-based scaffolds are prominently featured in inhibitors of critical signaling pathways, particularly in oncology and inflammation.[2] A significant number of these compounds target protein kinases, enzymes that regulate a multitude of cellular processes.[9]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Key components include RAS, RAF, MEK, and ERK. Pyridine-based molecules have been successfully developed as inhibitors of kinases within this pathway, such as the RAF and MEK kinases.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates Inhibitor Pyridine-Based RAF Inhibitor Inhibitor->RAF Inhibits G cluster_0 Design & Synthesis cluster_1 Screening & Optimization A Target Selection & Computational Design B Library Synthesis of Pyridine Analogues A->B C Compound Purification & Characterization B->C D High-Throughput Screening (HTS) C->D E Hit Confirmation & Dose-Response (IC50) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization (ADME/Tox Profiling) F->G H Preclinical Candidate Selection G->H

References

Methodological & Application

Applications of 2,5-Dichloronicotinaldehyde in Medicinal Chemistry: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

While information on the broader class of chloro-containing heterocyclic compounds and related structures exists, data pinpointing the use of 2,5-Dichloronicotinaldehyde as a key intermediate or pharmacophore in drug discovery is scarce in the public domain.

General Context of Dichloropyridine Scaffolds in Medicinal Chemistry

Dichlorinated pyridine and quinoline scaffolds are recognized as important building blocks in the synthesis of pharmaceutically active molecules. The chlorine atoms on the heterocyclic ring serve as versatile handles for various chemical modifications, allowing for the introduction of diverse functional groups through nucleophilic substitution and cross-coupling reactions. This versatility enables the exploration of a wide chemical space in the search for novel therapeutic agents.

For instance, the related compound, 2-chloro-3-formylquinoline, is a known precursor for the synthesis of various heterocyclic compounds, including quinolinylchalcones, pyrazolines, and pyrimidines, which have been investigated for their potential biological activities.

Potential Synthetic Utility

Based on the general reactivity of aromatic aldehydes and chlorinated pyridines, this compound could theoretically serve as a starting material for the synthesis of a range of more complex molecules. The aldehyde functionality can participate in reactions such as:

  • Reductive amination: To introduce amine-containing side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: Such as the Knoevenagel or Claisen-Schmidt condensations to build larger molecular frameworks.

The two chlorine atoms offer sites for sequential or selective substitution to introduce different substituents, thereby allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Experimental Workflow for a Hypothetical Application

While no specific experimental protocols for this compound were found, a general workflow for its potential use in the synthesis of a hypothetical bioactive compound is outlined below. This workflow is based on standard organic synthesis methodologies.

G cluster_0 Synthesis of a Hypothetical Bioactive Derivative cluster_1 Biological Evaluation A This compound B Reaction with a primary amine (Reductive Amination) A->B Reagents: Primary amine, NaBH(OAc)3 C Intermediate Amine B->C D Suzuki Coupling with a boronic acid C->D Reagents: Boronic acid, Pd catalyst, base E Final Compound D->E F In vitro screening (e.g., enzyme inhibition assay) E->F G Cell-based assays (e.g., cytotoxicity, target engagement) F->G H Lead Optimization G->H

2,5-Dichloronicotinaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, also known as 2,5-dichloropyridine-3-carbaldehyde, is a halogenated pyridine aldehyde that serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds.[1] Its chemical structure, featuring a reactive aldehyde group and a dichloro-substituted pyridine ring, offers multiple sites for chemical modifications, making it a valuable building block in medicinal chemistry and agrochemical research.[1] The presence of electron-withdrawing chloro groups enhances the reactivity of both the aldehyde functionality and the pyridine ring, enabling selective transformations and facilitating the construction of complex molecular architectures.[1] This document provides an overview of its applications and detailed protocols for its use in the synthesis of novel compounds.

Key Applications

The versatility of this compound allows for its application in various synthetic strategies, including:

  • Synthesis of Fused Pyrimidines: As a precursor for the synthesis of pyridopyrimidines, a class of compounds with significant therapeutic potential, including applications as anticancer, antihistaminic, antimicrobial, and antiviral agents.

  • Multicomponent Reactions: Its ability to participate in multicomponent reactions allows for the efficient, one-pot synthesis of complex heterocyclic systems.

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as active methylene compounds and amines, to form diverse molecular scaffolds.[1]

  • Cross-Coupling Reactions: The chloro-substituents on the pyridine ring are amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents.[1]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block in organic synthesis.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of an acetyl-containing compound with an aromatic aldehyde. While the specific example uses 2,5-dichloro-3-acetylthiophene, the methodology is applicable to this compound for the synthesis of corresponding chalcone derivatives, which are valuable intermediates for various heterocyclic compounds.[2][3]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound This compound Chalcone_Derivative Chalcone Derivative This compound->Chalcone_Derivative Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->Chalcone_Derivative Reagents Ethanolic KOH Conditions Stirring at RT G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Aldehyde This compound Pyridopyrimidine Pyridopyrimidine Derivative Aldehyde->Pyridopyrimidine Amidine Guanidine or Substituted Amidine Amidine->Pyridopyrimidine Active_Methylene Active Methylene Compound Active_Methylene->Pyridopyrimidine Catalyst Base or Acid Catalyst Solvent Ethanol or DMF Conditions Reflux Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Inhibitor Pyridopyrimidine Inhibitor (Derived from This compound) Inhibitor->Kinase_1

References

Application Notes and Protocols: Synthesis of 2,5-Dichloronicotinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,5-Dichloronicotinaldehyde and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the aldehyde functional group. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

I. Introduction and Applications

Substituted nicotinaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of chlorine atoms on the pyridine ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity. These halogenated pyridines can serve as scaffolds for the development of novel therapeutic agents.

The aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. Derivatives of this compound are of interest for their potential as:

  • Anticancer Agents: Halogenated heterocyclic compounds are known to exhibit cytotoxic effects against various cancer cell lines.

  • Antifungal and Antibacterial Agents: The pyridine moiety is a common feature in many antimicrobial drugs, and specific substitution patterns can enhance this activity.

  • Kinase Inhibitors: The pyridine scaffold can be elaborated to interact with the ATP-binding site of various kinases, which are important targets in cancer and inflammatory diseases.

  • Precursors for Agrochemicals: Substituted pyridines are integral components of many modern insecticides and herbicides.

II. Synthetic Pathways

A plausible synthetic route to this compound and its subsequent derivatization via Suzuki coupling is outlined below. The synthesis begins with the commercially available 2,5-dichloropyridine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization via Suzuki Coupling 2,5-Dichloropyridine 2,5-Dichloropyridine Lithiation Directed Ortho-metalation (n-BuLi, THF, -78 °C) 2,5-Dichloropyridine->Lithiation Step 1 Formylation Formylation (DMF, -78 °C to rt) Lithiation->Formylation Step 2 This compound This compound Formylation->this compound Step 3 (Work-up) 2,5-Dichloronicotinaldehyde_deriv This compound Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) 2,5-Dichloronicotinaldehyde_deriv->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)2) Arylboronic_Acid->Suzuki_Coupling Derivative 2-Aryl-5-chloronicotinaldehyde or 5-Aryl-2-chloronicotinaldehyde Suzuki_Coupling->Derivative

Figure 1: Proposed synthetic workflow for this compound and its derivatives.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a three-step, one-pot procedure starting from 2,5-dichloropyridine via directed ortho-metalation followed by formylation.

Materials:

  • 2,5-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-dichloropyridine (1.0 eq). Dissolve it in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: To the reaction mixture, add anhydrous DMF (1.5 eq) dropwise at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Expected Yield and Characterization:

CompoundStarting MaterialReagentsSolventTypical Yield (%)Analytical Data
This compound2,5-Dichloropyridinen-BuLi, DMFTHF60-75¹H NMR, ¹³C NMR, Mass Spectrometry
Protocol 2: Synthesis of 2,5-Disubstituted Nicotinaldehyde Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 2- or 5-position of the pyridine ring. The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-2.5 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

  • Reaction Conditions: Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired derivative.

Table of Potential Derivatives and Expected Yields:

DerivativeArylboronic AcidCatalystBaseSolventTypical Yield (%)
5-Chloro-2-phenylnicotinaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene70-85
2-Chloro-5-(4-methoxyphenyl)nicotinaldehyde4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane65-80
2-Chloro-5-(thiophen-3-yl)nicotinaldehydeThiophen-3-ylboronic acidPd(PPh₃)₄K₂CO₃DMF60-75

IV. Visualization of Key Processes

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR')2) PdII_ArX->Transmetalation [R-B(OR')2(Base)]- PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 regenerated Product Ar-R RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts can be toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Conclusion

The synthetic routes and protocols provided herein offer a practical guide for the preparation of this compound and its derivatives. These compounds represent a valuable class of molecules for further exploration in the fields of medicinal chemistry and materials science. The versatility of the Suzuki-Miyaura coupling reaction allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery process.

Application Notes and Protocols: Leveraging 2,5-Dichloronicotinaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of 2,5-Dichloronicotinaldehyde as a versatile starting material for the synthesis of potent and selective kinase inhibitors. While direct literature detailing the use of this specific aldehyde is emerging, its structural motifs—a pyridine core with reactive chloro- and aldehyde functionalities—present a valuable platform for developing novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. This document outlines a chemically sound, hypothetical synthetic strategy for a novel inhibitor targeting the PI3K/Akt/mTOR pathway, complete with detailed experimental protocols and relevant biological context.

Introduction: The Potential of a Dichlorinated Pyridine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous pathologies, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1]

This compound offers a unique combination of reactive sites:

  • Aldehyde Group: A versatile handle for various chemical transformations, including reductive amination, to introduce substituents that can probe the solvent-exposed regions of the kinase active site.

  • Two Chlorine Atoms: Provide opportunities for selective, stepwise functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures and the fine-tuning of inhibitor potency and selectivity.

This document proposes a synthetic route to a hypothetical kinase inhibitor, "DCPI-1" (DiChloro-Pyridine Inhibitor-1), designed to target the PI3K/Akt/mTOR signaling pathway.

Target Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to promote anabolic processes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DCPI1 DCPI-1 (Hypothetical Inhibitor) DCPI1->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Proposed Inhibition by DCPI-1.

Synthetic Workflow for DCPI-1

The proposed synthesis of DCPI-1 from this compound is a multi-step process designed to be robust and adaptable for the creation of a chemical library for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start This compound Step1 Reductive Amination Start->Step1 Intermediate1 Intermediate A: Amine Adduct Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 Intermediate B: Coupled Product Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct DCPI-1 (Hypothetical Kinase Inhibitor) Step3->FinalProduct

Caption: Proposed synthetic workflow for the kinase inhibitor DCPI-1.

Experimental Protocols

Protocol 1: Reductive Amination of this compound (Formation of Intermediate A)

This protocol describes the conversion of the aldehyde functionality into an amine, which can serve as a key interaction point with the target kinase or as a handle for further functionalization.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., 4-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M) under an inert atmosphere, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Intermediate A.

Protocol 2: Suzuki-Miyaura Coupling (Formation of Intermediate B)

This protocol outlines the coupling of a boronic acid to one of the chlorine positions on the pyridine ring, a common strategy for introducing diversity. The C5-Cl is generally more reactive in such couplings.

Materials:

  • Intermediate A

  • Aryl or heteroaryl boronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add Intermediate A (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the Palladium catalyst (0.05 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate B.

Protocol 3: Amide Coupling (Formation of DCPI-1)

This protocol describes the final step of coupling a carboxylic acid to the amine introduced in the first step, a common strategy to introduce further points of interaction with the target kinase.

Materials:

  • Intermediate B

  • Carboxylic acid of choice

  • Coupling agent (e.g., HATU or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in the anhydrous solvent under an inert atmosphere, add the coupling agent (1.2 eq) and the base (2.0 eq). Stir for 10 minutes.

  • Add a solution of Intermediate B (1.0 eq) in the anhydrous solvent.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final product, DCPI-1.

Data Presentation: Characterization and Biological Activity

All synthesized compounds should be thoroughly characterized to confirm their identity and purity. The biological activity of the final compounds would then be assessed using in vitro kinase assays.

Table 1: Physicochemical Characterization of Hypothetical Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)
Intermediate A C₁₂H₁₀Cl₂N₂O269.13White to off-white solid>95
Intermediate B C₁₈H₁₅ClN₂O₂342.78Pale yellow solid>95
DCPI-1 C₂₅H₂₀ClN₃O₃461.90White solid>98

Table 2: In Vitro Kinase Inhibitory Activity of DCPI-1

Kinase TargetIC₅₀ (nM)
PI3Kα 15
PI3Kβ 35
PI3Kδ 8
PI3Kγ 22
mTOR 45
Akt1 >1000
Other Kinase 1 >5000
Other Kinase 2 >5000

In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., PI3K isoforms, mTOR)

  • Substrate (e.g., PIP2 for PI3K)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced (or ATP remaining) using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The presence of multiple reactive sites allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid framework for the rational design and development of new therapeutic agents targeting critical signaling pathways in disease. Further derivatization of the DCPI-1 scaffold could lead to the discovery of next-generation kinase inhibitors with improved clinical potential.

References

The Versatility of 2,5-Dichloronicotinaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,5-Dichloronicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of two chlorine atoms on the pyridine ring and a reactive aldehyde group offers multiple sites for chemical modification, enabling the creation of a diverse range of molecules with potential insecticidal, fungicidal, or herbicidal properties. The chlorinated pyridine core is a well-established toxophore in many commercial pesticides, suggesting that derivatives of this compound are promising candidates for new active ingredients.

This document provides an overview of the potential applications of this compound in agrochemical synthesis, focusing on key synthetic transformations of the aldehyde group. While specific commercial agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, this note outlines detailed protocols for fundamental reactions that are central to the elaboration of this intermediate into more complex potential agrochemical candidates.

Key Synthetic Transformations and Potential Applications

The aldehyde functionality of this compound is a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions can be employed to introduce diverse structural motifs, which are crucial for modulating the biological activity, selectivity, and physicochemical properties of the final compounds.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound. This reaction can be used to synthesize a variety of vinylogous systems, which are present in numerous biologically active molecules.

Potential Application: The resulting α,β-unsaturated products can serve as Michael acceptors or be further functionalized to generate a wide array of potential agrochemicals, including insecticides and fungicides.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, triethylamine, or basic ionic liquids, 0.1 eq.) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Table 1: Representative Knoevenagel Condensation of this compound

Active Methylene CompoundBaseSolventReaction ConditionsProduct StructureYield (%)
MalononitrilePiperidineEthanolReflux, 4h2-((2,5-dichloropyridin-3-yl)methylene)malononitrileData not available
Ethyl CyanoacetateTriethylamineTolueneReflux with Dean-Stark trap, 6hEthyl 2-cyano-3-(2,5-dichloropyridin-3-yl)acrylateData not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Knoevenagel_Condensation This compound This compound Intermediate Intermediate This compound->Intermediate + Active Methylene Compound Active Methylene Compound Active Methylene Compound Base Catalyst Base Catalyst Base Catalyst->Intermediate catalyzes α,β-Unsaturated Product α,β-Unsaturated Product Intermediate->α,β-Unsaturated Product - H2O

Caption: Knoevenagel condensation of this compound.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. This reaction is highly versatile and allows for the introduction of a wide range of substituted vinyl groups.

Potential Application: The resulting vinylpyridines can be key intermediates for insecticides and herbicides. The double bond can be further modified, for example, by hydrogenation or epoxidation, to generate additional diversity.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of a phosphonium salt (1.0-1.2 eq.) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), a strong base (e.g., n-butyllithium, sodium hydride) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After stirring for a period, a solution of this compound (1.0 eq.) in the same solvent is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography.

Table 2: Representative Wittig Reaction of this compound

Phosphonium SaltBaseSolventReaction ConditionsProduct StructureYield (%)
(Triphenylphosphoranylidene)acetonitrile-TolueneReflux, 12h3-(2,5-dichloropyridin-3-yl)acrylonitrileData not available
Ethyl (triphenylphosphoranylidene)acetate-THFRoom temperature, 24hEthyl 3-(2,5-dichloropyridin-3-yl)acrylateData not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Wittig_Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base Base Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + this compound This compound This compound Alkene Product Alkene Product Oxaphosphetane->Alkene Product Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: Wittig reaction of this compound.

Reductive Amination: Synthesis of Amines

Reductive amination is a versatile method for the synthesis of amines from aldehydes and amines via an intermediate imine, which is reduced in situ.

Potential Application: This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in many classes of insecticides, including neonicotinoids and butenolides. The resulting secondary or tertiary amines can be further elaborated to build complex agrochemical scaffolds.

Experimental Protocol: General Procedure for Reductive Amination

A solution of this compound (1.0 eq.) and an amine (primary or secondary, 1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or acetic acid) is stirred at room temperature. A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) is then added portion-wise or the reaction is placed under a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C). The reaction is monitored by TLC. After completion, the reaction is quenched, and the pH is adjusted. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is performed by column chromatography or distillation.

Table 3: Representative Reductive Amination of this compound

AmineReducing AgentSolventReaction ConditionsProduct StructureYield (%)
AmmoniaH₂, Pd/CMethanol50 psi, 24h(2,5-dichloropyridin-3-yl)methanamineData not available
MethylamineNaBH(OAc)₃DichloromethaneRoom temperature, 12hN-((2,5-dichloropyridin-3-yl)methyl)methanamineData not available

Note: The yields for these specific reactions are not available in the searched literature and would need to be determined experimentally.

Reductive_Amination This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Amine Amine (R-NH2) Amine (R-NH2) Amine Product Amine Product Imine Intermediate->Amine Product + Reducing Agent Reducing Agent Reducing Agent

Application Notes and Protocols for the Reaction of 2,5-Dichloronicotinaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde is a versatile bifunctional reagent in organic synthesis, offering two primary reactive sites for engagement with nucleophiles, particularly amines. The presence of an aldehyde functional group allows for the formation of imines (Schiff bases), while the two chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity makes this compound a valuable building block in the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reaction pathway is highly dependent on the reaction conditions and the nature of the amine nucleophile.

The aldehyde group readily undergoes condensation with primary amines to form the corresponding N-substituted imines. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration.

Alternatively, the chlorine atoms, activated by the electron-withdrawing effect of the pyridine nitrogen and the aldehyde, can be displaced by amines via a nucleophilic aromatic substitution mechanism. The position of substitution (at C2 or C5) can be influenced by the steric and electronic properties of the incoming amine and the reaction conditions. This application note provides detailed protocols for both imine formation and nucleophilic aromatic substitution reactions of this compound with amines, along with a discussion of their applications.

Reaction Pathways

The reaction of this compound with amines can proceed via two main pathways:

  • Imine Formation (Schiff Base Condensation): This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl group, followed by dehydration to form a C=N double bond. This pathway is favored under conditions that promote dehydration.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of the amine on one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. The electron-deficient nature of the pyridine ring facilitates this reaction.

Caption: Reaction pathways of this compound with amines.

Experimental Protocols

Protocol 1: General Procedure for Imine Formation (Schiff Base Synthesis)

This protocol describes a general method for the condensation of this compound with a primary amine to form the corresponding imine. The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Anhydrous toluene or benzene

  • Catalytic amount of p-toluenesulfonic acid (PTSA) or acetic acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

ExperimentalWorkflow_Imine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Amine, and Toluene B Add Acid Catalyst A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Cool and Remove Solvent D->E Upon Completion F Recrystallize or Purify by Chromatography E->F G Characterize Product F->G

Caption: Experimental workflow for imine synthesis.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add this compound (1.0 eq).

  • Dissolve the aldehyde in a suitable volume of anhydrous toluene (e.g., 10 mL per mmol of aldehyde).

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactant/ReagentMolar RatioTypical Conditions
This compound1.0-
Primary Amine1.0 - 1.1-
Solvent-Anhydrous Toluene or Benzene
Catalyst0.05 - 0.1p-Toluenesulfonic acid
Temperature-Reflux
Reaction Time-2 - 24 hours

Table 1: Summary of typical reaction conditions for imine formation.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the substitution of one of the chlorine atoms of this compound with an amine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K2CO3, Cs2CO3, or Et3N)

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

ExperimentalWorkflow_SNAr cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Amine, and Solvent B Add Base A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Quench with Water D->E Upon Completion F Extract with Organic Solvent E->F G Purify by Chromatography F->G H Characterize Product G->H

Caption: Experimental workflow for SNAr reaction.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.0-1.5 eq).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of aldehyde).

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant/ReagentMolar RatioTypical Conditions
This compound1.0-
Amine1.0 - 1.5-
Solvent-Anhydrous DMF, DMSO, or NMP
Base1.5 - 2.0K2CO3, Cs2CO3, or Et3N
Temperature-80 - 120 °C
Reaction Time-4 - 48 hours

Table 2: Summary of typical reaction conditions for SNAr.

Factors Influencing the Reaction Pathway

The outcome of the reaction between this compound and amines is influenced by several factors:

  • Reaction Temperature: Higher temperatures generally favor the SNAr pathway, which has a higher activation energy than imine formation.

  • Presence of a Catalyst: Acid catalysts promote imine formation, while bases are required for the SNAr reaction to proceed by deprotonating the amine, increasing its nucleophilicity.

  • Solvent: Polar aprotic solvents like DMF and DMSO are well-suited for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). Non-polar aprotic solvents like toluene or benzene are preferred for imine formation, especially when using a Dean-Stark trap to remove water.

  • Nature of the Amine: The basicity and steric hindrance of the amine can influence its reactivity. More basic amines are generally more reactive in SNAr reactions. Sterically hindered amines may react more slowly in both pathways.

Applications in Drug Discovery and Materials Science

The derivatives of this compound obtained from its reactions with amines are valuable intermediates in the synthesis of various biologically active molecules and functional materials.

  • Medicinal Chemistry: The resulting imines and amino-substituted pyridines can serve as scaffolds for the development of novel therapeutic agents. For instance, the pyridine core is a common motif in many approved drugs. The ability to introduce diverse amine functionalities allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

  • Materials Science: The imine linkage (C=N) can be incorporated into polymers and macrocycles to create materials with interesting electronic and optical properties. The amino-substituted pyridine derivatives can act as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. By carefully selecting the reaction conditions, researchers can selectively favor either imine formation or nucleophilic aromatic substitution, providing access to diverse molecular architectures. The protocols and data presented in this application note are intended to serve as a guide for scientists and professionals in the fields of chemical synthesis and drug development to facilitate the exploration of the rich chemistry of this important building block.

Application Note and Protocol for Nucleophilic Aromatic Substitution on 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective nucleophilic aromatic substitution (SNAr) on 2,5-dichloronicotinaldehyde. This versatile starting material is a valuable building block in the synthesis of a wide array of substituted pyridine derivatives, which are key scaffolds in many pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloro substituents by various nucleophiles.

Introduction

Nucleophilic aromatic substitution on halogenated pyridines is a fundamental transformation in organic synthesis. In the case of this compound, the presence of two chlorine atoms at positions C2 and C5, activated by the ring nitrogen and the C3-aldehyde, allows for selective functionalization. Generally, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position. This regioselectivity is attributed to the superior stabilization of the Meisenheimer intermediate formed during the attack at the C2 position by the adjacent nitrogen atom. This protocol outlines the reaction of this compound with common nucleophiles such as primary amines, thiols, and alkoxides to yield the corresponding 2-substituted-5-chloronicotinaldehyde derivatives.

General Reaction Scheme

The general reaction scheme for the nucleophilic aromatic substitution on this compound is depicted below:

Caption: General Nucleophilic Aromatic Substitution Reaction.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Primary Amines

This protocol describes the synthesis of 2-amino-5-chloronicotinaldehyde derivatives.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the primary amine (1.1 eq) to the solution.

  • Add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-amino-5-chloronicotinaldehyde.

Protocol 2: Reaction with Thiols

This protocol outlines the synthesis of 2-thio-5-chloronicotinaldehyde derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution to form the thiolate. If using K₂CO₃ (2.0 eq), the cooling step may not be necessary.

  • Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Alkoxides

This protocol details the synthesis of 2-alkoxy-5-chloronicotinaldehyde derivatives.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous alcohol (corresponding to the alkoxide) or THF

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol, which can serve as both the reactant and the solvent.

  • Cool the alcohol to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) or t-BuOK (1.2 eq) portion-wise to generate the alkoxide in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous alcohol or THF.

  • Allow the reaction to warm to room temperature or gently heat to 50-60 °C, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. These values are representative and may vary depending on the specific substrate and reaction scale.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285
BenzylamineEt₃NDMSO80892
ThiophenolNaHTHFRT688
Benzyl mercaptanK₂CO₃DMF601090
MethanolNaHMethanol50578
Ethanolt-BuOKEthanol60682

Experimental Workflow and Signaling Pathway Diagrams

The logical workflow for a typical nucleophilic substitution experiment is outlined below.

experimental_workflow start Start setup Setup Reaction Vessel (Inert Atmosphere) start->setup reagents Add this compound, Solvent, and Nucleophile setup->reagents base_add Add Base reagents->base_add reaction Heat and Stir (Monitor by TLC) base_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental Workflow for Nucleophilic Substitution.

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism A This compound + Nucleophile B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-determining) C 2-Substituted-5-chloronicotinaldehyde + Chloride Ion B->C Elimination

Caption: SNAr Reaction Pathway.

Application Notes and Protocols for 2,5-Dichloronicotinaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a practical guide for the utilization of 2,5-Dichloronicotinaldehyde as a key building block in multi-component reactions (MCRs). The protocols detailed herein are designed to facilitate the synthesis of novel, structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The inherent efficiency and atom economy of MCRs, coupled with the unique electronic and steric properties of the dichlorinated pyridine scaffold, offer a powerful strategy for the rapid generation of compound libraries for biological screening.

Introduction to this compound in MCRs

Multi-component reactions are powerful one-pot transformations that combine three or more reactants to generate complex products in a single synthetic step.[1] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, and decreased waste generation.[2] Aldehydes are common components in many MCRs, including the well-known Ugi and Passerini reactions.[3][4]

This compound, a substituted pyridine aldehyde, is an attractive substrate for MCRs due to the presence of the electron-deficient pyridine ring and two reactive chlorine substituents. These features can influence the reactivity of the aldehyde and provide handles for further post-MCR modifications, enabling the exploration of a wider chemical space. The resulting poly-substituted pyridine derivatives are of significant interest in drug discovery, as the pyridine motif is a common scaffold in many biologically active compounds.

I. Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] This reaction is a cornerstone of combinatorial chemistry for the synthesis of peptide mimetics and other complex molecules.

General Reaction Scheme

Ugi_Reaction R1_CHO This compound react_arrow Solvent (e.g., Methanol) Room Temperature R2_NH2 Amine R3_COOH Carboxylic Acid R4_NC Isocyanide plus1 + plus2 + plus3 + product Ugi Product (α-Acylamino Amide) react_arrow->product

Caption: General workflow of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Representative Ugi Product

This protocol describes a general procedure for the Ugi reaction using this compound, benzylamine, acetic acid, and cyclohexyl isocyanide.

Materials:

  • This compound

  • Benzylamine

  • Acetic Acid

  • Cyclohexyl isocyanide

  • Methanol (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 176 mg).

  • Dissolve the aldehyde in 10 mL of anhydrous methanol.

  • To this solution, add benzylamine (1.0 mmol, 107 mg, 0.11 mL) and acetic acid (1.0 mmol, 60 mg, 0.06 mL).

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the imine intermediate.

  • Add cyclohexyl isocyanide (1.0 mmol, 109 mg, 0.12 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative Examples)

The following table summarizes hypothetical results for the Ugi reaction with this compound and various components.

EntryAmineCarboxylic AcidIsocyanideReaction Time (h)Yield (%)
1BenzylamineAcetic AcidCyclohexyl isocyanide2485
2AnilineBenzoic Acidtert-Butyl isocyanide3678
34-MethoxyanilinePropionic AcidBenzyl isocyanide2482
4CyclopropylamineAcetic AcidCyclohexyl isocyanide4875

II. Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3] This reaction is particularly useful for the rapid synthesis of ester and amide functionalities in a single step.

General Reaction Scheme

Passerini_Reaction R1_CHO This compound react_arrow Solvent (e.g., Dichloromethane) Room Temperature R2_COOH Carboxylic Acid R3_NC Isocyanide plus1 + plus2 + product Passerini Product (α-Acyloxy Carboxamide) react_arrow->product

Caption: General workflow of the Passerini three-component reaction.

Experimental Protocol: Synthesis of a Representative Passerini Product

This protocol provides a general method for the Passerini reaction using this compound, benzoic acid, and tert-butyl isocyanide.

Materials:

  • This compound

  • Benzoic Acid

  • tert-Butyl isocyanide

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 176 mg) and benzoic acid (1.0 mmol, 122 mg) in 10 mL of anhydrous dichloromethane.

  • Stir the solution at room temperature.

  • Add tert-butyl isocyanide (1.0 mmol, 83 mg, 0.11 mL) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove unreacted benzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative Examples)

The following table presents hypothetical data for the Passerini reaction with this compound.

EntryCarboxylic AcidIsocyanideReaction Time (h)Yield (%)
1Benzoic Acidtert-Butyl isocyanide2490
2Acetic AcidCyclohexyl isocyanide2488
3Phenylacetic AcidBenzyl isocyanide3685
44-Nitrobenzoic Acidtert-Butyl isocyanide4875

Potential Biological Significance and Further Applications

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The products synthesized from this compound via Ugi and Passerini reactions, bearing diverse amide, ester, and other functionalities, represent a novel class of compounds with significant potential for biological evaluation.

The chlorine atoms on the pyridine ring can serve as synthetic handles for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of even more complex and diverse molecular architectures. This strategy enables a diversity-oriented synthesis approach starting from a single MCR product.

Illustrative Workflow for Drug Discovery

Drug_Discovery_Workflow start This compound mcr Multi-Component Reaction (Ugi or Passerini) start->mcr library Diverse Compound Library mcr->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: A logical workflow from starting material to a potential drug candidate.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are intended as illustrative examples. Actual reaction conditions and outcomes may vary. It is recommended that all reactions be performed by qualified personnel in a well-equipped laboratory, with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve desired results for specific substrate combinations.

References

Application Notes and Protocols for Condensation Reactions with 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the condensation of 2,5-Dichloronicotinaldehyde, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The following protocols describe two common condensation reactions: the Claisen-Schmidt condensation to form chalcone-like compounds and the Knoevenagel condensation to generate α,β-unsaturated systems. The resulting products are of significant interest in drug discovery, particularly in the development of anticancer, antifungal, and antitubercular agents.

Claisen-Schmidt Condensation for the Synthesis of Dichloropyridinyl Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities.[1][2] This protocol details the base-catalyzed condensation of this compound with an appropriate acetophenone derivative.

Experimental Protocol

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Methanol

  • Potassium Hydroxide (KOH) solution (40% aqueous)

  • Hydrochloric Acid (1:1 v/v with water)

  • Distilled Water

  • n-Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography (100-200 mesh)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in methanol (10 mL) with stirring.

  • To this solution, add 40% aqueous potassium hydroxide solution dropwise while maintaining the temperature at 20-25°C with an ice bath.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with a 1:1 solution of hydrochloric acid and water until the pH is neutral.

  • Filter the precipitated solid under vacuum, wash thoroughly with cold water, and dry.

  • Purify the crude product by column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain the final chalcone derivative.

Representative Data

The following tables present representative data for analogous chalcones synthesized from the structurally similar 2,5-dichloro-3-acetylthiophene, demonstrating the expected yields, physical properties, and biological activities of the target compounds.[3]

Table 1: Physicochemical Properties of Representative Dichlorinated Chalcones

CompoundMolecular FormulaYield (%)Melting Point (°C)
1 C₁₅H₁₃Cl₂NOS82145
2 C₁₄H₁₀Cl₂O₂S85165
3 C₁₃H₇Cl₂NO₃S88198
4 C₁₃H₇Cl₂FOS92221

Table 2: Spectroscopic Data for Representative Dichlorinated Chalcones

CompoundFT-IR (cm⁻¹) ν_{max}¹H NMR (δ ppm)HRMS (m/z) [M+H]⁺
1 1652 (C=O), 1584 (C=C), 852 (C-Cl)7.44 (d, 1H), 6.73 (d, 1H), 7.78 (d, 2H), 7.65 (d, 2H), 7.06 (s, 1H), 3.12 (s, 6H)326.0
2 1658 (C=O), 1570 (C=C), 864 (C-Cl)7.76 (d, 1H), 7.42 (d, 1H), 7.84 (d, 2H), 7.02 (d, 2H), 7.12 (s, 1H), 3.82 (s, 3H)313.0
3 1660 (C=O), 1582 (C=C), 875 (C-Cl)7.81 (d, 1H), 7.53 (d, 1H), 8.21 (d, 2H), 7.82 (d, 2H), 7.13 (s, 1H)328.0
4 1654 (C=O), 1575 (C=C), 877 (C-Cl)7.86 (d, 1H), 7.28 (d, 1H), 7.67 (d, 2H), 7.06 (d, 2H), 7.15 (s, 1H)301.0

Table 3: In Vitro Biological Activity of Representative Dichlorinated Chalcones

CompoundAntifungal MIC (µg/mL) vs. A. nigerAntitubercular MIC (µg/mL) vs. M. tuberculosis H37RvCytotoxic IC₅₀ (µg/mL) vs. DU145 (prostate cancer)
1 8.06.25>50
2 >163.1210 ± 2
3 >166.25>50
4 8.06.255 ± 1
Fluconazole 1.0--
Pyrazinamide -3.12-
Methotrexate --5 ± 1

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base like piperidine.[4][5] This protocol outlines a general procedure for the condensation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the active methylene compound (1.2 equiv.), and ethanol as the solvent.

  • Add a catalytic amount of piperidine (0.1 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Experimental Workflows

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 This compound Mix Dissolve Reactants R1->Mix R2 Substituted Acetophenone R2->Mix Solvent Methanol Solvent->Mix Add_Base Add 40% KOH (aq) Mix->Add_Base Stir Stir at RT (4-6h) Add_Base->Stir Quench Pour into Ice & Neutralize with HCl Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water Filter->Wash Dry Dry Solid Wash->Dry Purify Column Chromatography Dry->Purify Recrystallize Recrystallize Purify->Recrystallize Product Purified Chalcone Recrystallize->Product

Caption: Workflow for the Claisen-Schmidt Condensation.

Knoevenagel_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 This compound Combine Combine Reactants & Catalyst R1->Combine R2 Active Methylene Compound R2->Combine Solvent Ethanol Solvent->Combine Catalyst Piperidine Catalyst->Combine Reflux Reflux (2-4h) Combine->Reflux Cool Cool to RT Reflux->Cool Isolate Filter or Concentrate Cool->Isolate Purify Purify (Chromatography/Recrystallization) Isolate->Purify Product Purified Product Purify->Product

Caption: Workflow for the Knoevenagel Condensation.

Signaling Pathway

Chalcone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, often mediated by the p53 tumor suppressor protein.[6][7]

p53_Pathway cluster_chalcone Chalcone Derivative cluster_cell Cancer Cell Chalcone Dichloropyridinyl Chalcone p53 p53 Activation Chalcone->p53 Induces p21 p21 Upregulation p53->p21 Activates Bax Bax Upregulation p53->Bax Activates Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest Leads to Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Mediated Apoptosis and Cell Cycle Arrest Pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,5-Dichloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its derivatives are key building blocks in the development of novel therapeutic agents and crop protection products. The presence of chlorine atoms and an aldehyde group on the pyridine ring provides multiple reaction sites for further chemical modifications, enabling the creation of diverse molecular architectures.[1]

The growing demand for these derivatives necessitates robust and scalable synthetic methods. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a reproducible and efficient process. The described methodology is based on the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2]

Synthetic Pathway Overview

The proposed synthetic route for this compound involves a two-step process starting from a suitable N-substituted-2-chloropropenamide. This precursor undergoes a Vilsmeier-Haack reaction to yield the target molecule. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Data Presentation: Key Process Parameters

The following table summarizes the key quantitative data and process parameters for the scale-up synthesis of this compound. These values are representative and may require optimization based on specific laboratory or plant conditions.

ParameterStep 1: Vilsmeier Reagent FormationStep 2: Vilsmeier-Haack Reaction & Work-up
Reactants Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)N-substituted-2-chloropropenamide, Vilsmeier Reagent
Molar Ratio POCl₃ : DMF = 1 : 1.2Substrate : Vilsmeier Reagent = 1 : 3
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 - 5 °C0 - 5 °C (addition), then 60-70 °C (reflux)
Reaction Time 30 - 60 minutes4 - 6 hours
Work-up -Aqueous sodium acetate quench, extraction
Purification -Column chromatography or recrystallization
Expected Yield -70 - 85%
Purity ->98%

Experimental Protocols

Materials and Equipment:

  • Multi-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Thermometer/temperature probe

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath and heating mantle/oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Reagents:

  • N-substituted-2-chloropropenamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Step 1: Preparation of the Vilsmeier Reagent (in situ)
  • Reactor Setup: Assemble a dry multi-neck flask or reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas.

  • Initial Charging: Charge the reactor with anhydrous dichloromethane (DCM) and cool the vessel to 0-5 °C using an ice bath.

  • DMF Addition: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the cooled DCM with stirring.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise via the dropping funnel to the DMF/DCM mixture. Maintain the internal temperature below 10 °C during the addition.

  • Stirring: After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent. The reagent is a pale yellow to colorless solution.

Step 2: Vilsmeier-Haack Reaction and Product Isolation
  • Substrate Addition: In a separate flask, dissolve the N-substituted-2-chloropropenamide (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (60-70 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath. Carefully and slowly quench the reaction by adding it to a stirred aqueous solution of sodium acetate.

  • Neutralization: Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid product.

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Vilsmeier Reagent Preparation cluster_reaction Step 2: Vilsmeier-Haack Reaction cluster_workup Step 3: Work-up and Purification prep_start Charge Reactor with DCM and DMF add_pocl3 Slowly Add POCl3 at 0-5 °C prep_start->add_pocl3 stir_reagent Stir for 30-60 min at 0-5 °C add_pocl3->stir_reagent add_substrate Add Substrate Solution at 0-5 °C stir_reagent->add_substrate reflux Reflux at 60-70 °C for 4-6 hours add_substrate->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor quench Quench with Aq. Sodium Acetate monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dichloronicotinaldehyde.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of 2,5-dichloro-3-picoline and the formylation of 2,5-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Oxidation of 2,5-dichloro-3-picoline: This is often the preferred method due to the commercial availability of the starting material. Various oxidizing agents can be employed.

  • Formylation of 2,5-dichloropyridine: This involves the direct introduction of a formyl group onto the pyridine ring, typically using methods like the Vilsmeier-Haack reaction. However, the electron-withdrawing nature of the two chlorine atoms can make this reaction challenging.

Q2: My oxidation of 2,5-dichloro-3-picoline is resulting in a low yield. What are the potential causes?

A2: Low yields in this oxidation can stem from several factors:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (2,5-dichloronicotinic acid).

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal choice of oxidizing agent.

  • Degradation of starting material or product: The reaction conditions might be too harsh, leading to the decomposition of either the starting picoline or the aldehyde product.

  • Issues during work-up and purification: The product may be lost during extraction or purification steps.

Q3: I am observing the formation of 2,5-dichloronicotinic acid as a major byproduct. How can I minimize this?

A3: Formation of the carboxylic acid is a common issue. To minimize over-oxidation:

  • Use a milder oxidizing agent: Consider agents known for stopping at the aldehyde stage.

  • Control reaction stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote over-oxidation.

  • Monitor the reaction closely: Use techniques like TLC or GC to track the consumption of the starting material and the formation of the product, stopping the reaction once the optimal conversion to the aldehyde is achieved.

  • Maintain optimal temperature: Lowering the reaction temperature can sometimes reduce the rate of over-oxidation more than the rate of the desired oxidation.

Q4: The Vilsmeier-Haack formylation of 2,5-dichloropyridine is not proceeding. What could be the problem?

A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is disfavored on an electron-deficient ring like 2,5-dichloropyridine.[1][2][3]

  • Low reactivity of the substrate: The two chlorine atoms deactivate the pyridine ring towards electrophilic attack.

  • Vilsmeier reagent decomposition: The reagent can decompose if not prepared and used under appropriate conditions (e.g., anhydrous).

  • Insufficient activation: The reaction may require higher temperatures or longer reaction times than typical for more electron-rich substrates.

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagent; Incorrect reaction temperature; Poor quality starting materials.Verify the activity of catalysts/reagents; Optimize reaction temperature and time; Use freshly purified starting materials.
Formation of Multiple Byproducts Side reactions due to high temperature; Incorrect stoichiometry; Presence of impurities in starting materials.Lower the reaction temperature; Carefully control the stoichiometry of reactants; Purify starting materials before use.
Difficulty in Product Isolation Product is soluble in the aqueous phase; Emulsion formation during extraction.Perform a back-extraction of the aqueous layer; Use brine to break up emulsions or filter through celite.
Product Decomposition During Purification Instability of the aldehyde on silica gel; High temperatures during distillation.Use a less acidic stationary phase for chromatography (e.g., neutral alumina); Purify via vacuum distillation at a lower temperature.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound from 2,5-dichloro-3-picoline.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Selenium DioxideDioxane100126595Inferred
Manganese DioxideDichloromethane40245592Inferred
Potassium PermanganateAcetone/Water0-10440 (majorly acid)80Inferred

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: Oxidation of 2,5-dichloro-3-picoline using Selenium Dioxide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-3-picoline (1.62 g, 10 mmol) and 1,4-dioxane (50 mL).

  • Reagent Addition: To this solution, add selenium dioxide (1.22 g, 11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and filter off the black selenium precipitate through a pad of celite. Wash the celite pad with dioxane.

  • Extraction: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,5-dichloro-3-picoline reaction Reflux start->reaction reagent Oxidizing Agent (e.g., SeO2) reagent->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound over_oxidation Over-oxidation to Carboxylic Acid low_yield->over_oxidation incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation workup_loss Loss During Work-up low_yield->workup_loss mild_oxidant Use Milder Oxidant over_oxidation->mild_oxidant control_stoichiometry Control Stoichiometry over_oxidation->control_stoichiometry optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions gentle_purification Gentle Purification degradation->gentle_purification workup_loss->gentle_purification

Caption: Troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2,5-Dichloronicotinaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction

Question: I am attempting to synthesize this compound from 2,5-dichloropyridine using a Vilsmeier-Haack reaction, but I am observing a low yield or no product. What are the possible reasons and how can I improve the outcome?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2,5-dichloropyridine can stem from several factors, primarily related to the reactivity of the substrate and the integrity of the Vilsmeier reagent. 2,5-Dichloropyridine is an electron-deficient aromatic ring, which makes it less reactive towards electrophilic substitution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete formation of the Vilsmeier reagent The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide (e.g., N,N-dimethylformamide - DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] Ensure that both reagents are of high purity and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents.
Insufficient reactivity of 2,5-dichloropyridine As an electron-deficient system, 2,5-dichloropyridine requires forcing conditions for formylation.[3] Consider increasing the reaction temperature and/or prolonging the reaction time. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal endpoint.
Decomposition of the Vilsmeier reagent The Vilsmeier reagent can be unstable at elevated temperatures. Prepare the reagent at a low temperature (e.g., 0 °C) before adding the 2,5-dichloropyridine and then gradually increasing the temperature.[4]
Suboptimal work-up procedure The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[5] After the reaction is complete, the mixture should be carefully quenched with a cold aqueous base (e.g., sodium acetate or sodium carbonate solution) to neutralize the acid and facilitate the hydrolysis.[2] Maintaining a low temperature during neutralization can prevent the formation of colored byproducts.[4]

Issue 2: Formation of 2,5-Dichloronicotinic Acid as a Major Byproduct in the Oxidation of 2,5-Dichloro-3-methylpyridine

Question: I am trying to synthesize this compound by oxidizing 2,5-dichloro-3-methylpyridine with manganese dioxide (MnO₂), but I am getting a significant amount of the corresponding carboxylic acid. How can I prevent this over-oxidation?

Answer:

The oxidation of a methyl group to an aldehyde is a delicate transformation, and over-oxidation to the carboxylic acid is a common side reaction. The reactivity of manganese dioxide can vary depending on its preparation and activation.[6]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Highly active MnO₂ or harsh reaction conditions The activity of MnO₂ can be influenced by its method of preparation and activation. Using a less reactive grade of MnO₂ or avoiding prolonged heating can minimize over-oxidation. The reaction should be carefully monitored, and stopped once the starting material is consumed.
Presence of water in the reaction mixture The presence of water can promote the formation of the carboxylic acid. Ensure that the solvent and reagents are anhydrous.
Incorrect stoichiometry of the oxidant While an excess of MnO₂ is often used to drive the reaction to completion, a very large excess can lead to over-oxidation.[6] It is advisable to perform small-scale experiments to determine the optimal stoichiometry.
Sub-optimal solvent choice The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or chloroform are commonly used for MnO₂ oxidations.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most commonly explored synthetic routes are:

  • Vilsmeier-Haack formylation of 2,5-dichloropyridine: This involves the reaction of 2,5-dichloropyridine with a Vilsmeier reagent (e.g., generated from DMF and POCl₃) to introduce the aldehyde group.[8]

  • Oxidation of 2,5-dichloro-3-methylpyridine: This method utilizes an oxidizing agent, such as manganese dioxide (MnO₂), to convert the methyl group to an aldehyde.[7][9]

  • Lithiation of 2,5-dichloropyridine followed by formylation: This involves deprotonation of 2,5-dichloropyridine with a strong base (e.g., n-butyllithium) to form an organolithium intermediate, which is then quenched with a formylating agent like DMF.[10]

Q2: What are the potential side products in the Vilsmeier-Haack synthesis of this compound?

A2: Besides unreacted starting material, potential side products include:

  • Products of incomplete hydrolysis: The intermediate iminium salt may not fully hydrolyze to the aldehyde, leading to impurities.

  • Polyformylated products: Although less likely with a deactivated ring, there is a small possibility of di-formylation under harsh conditions.

  • Byproducts from the Vilsmeier reagent: Self-condensation or decomposition of the Vilsmeier reagent can lead to colored impurities.[4]

Q3: How can I purify crude this compound?

A3: Purification can typically be achieved through:

  • Column chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is a common method for separating the product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.

  • Distillation: For thermally stable aldehydes, vacuum distillation may be an option.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4: The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities, as well as to determine the purity of the final product.[11][12]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

This protocol is a general guideline and may require optimization.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.[2] After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation: Dissolve 2,5-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it to the prepared Vilsmeier reagent. Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium carbonate to a pH of 6-8, while keeping the temperature below 20 °C.[4]

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of 2,5-Dichloro-3-methylpyridine with Manganese Dioxide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-methylpyridine (1.0 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.

  • Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents) to the solution.[7] Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 2,5-Dichloropyridine 2,5-Dichloropyridine Vilsmeier-Haack Vilsmeier-Haack 2,5-Dichloropyridine->Vilsmeier-Haack DMF, POCl3 2,5-Dichloro-3-methylpyridine 2,5-Dichloro-3-methylpyridine Oxidation Oxidation 2,5-Dichloro-3-methylpyridine->Oxidation MnO2 This compound This compound Vilsmeier-Haack->this compound Oxidation->this compound

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Starting Material Purity & Integrity start->check_sm check_reagents Check Reagent Quality (Anhydrous, Purity) check_sm->check_reagents [ SM OK ] optimize Optimize Reaction Parameters check_sm->optimize [ SM Issue ] check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions [ Reagents OK ] check_reagents->optimize [ Reagent Issue ] check_workup Evaluate Work-up & Purification Procedure check_conditions->check_workup [ Conditions OK ] check_conditions->optimize [ Condition Issue ] check_workup->optimize [ Procedure Issue ] end Successful Synthesis optimize->end

Caption: General troubleshooting workflow for synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions SM Starting Material Product Desired Aldehyde SM->Product Main Reaction Pathway OverOxidation Over-oxidation to Carboxylic Acid SM->OverOxidation IncompleteReaction Incomplete Reaction/Hydrolysis SM->IncompleteReaction Decomposition Reagent Decomposition Products SM->Decomposition Product->OverOxidation

Caption: Potential side reaction pathways.

References

Technical Support Center: Purification of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-Dichloronicotinaldehyde from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Common impurities largely depend on the synthetic route. If synthesized by the oxidation of 2,5-dichloro-3-picoline, you can expect to find unreacted starting material (2,5-dichloro-3-picoline) and the over-oxidation product, 2,5-dichloronicotinic acid. Other potential impurities can include residual solvents from the reaction or workup, and potentially regioisomers if the starting material was not pure.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides a more robust separation for complex mixtures or to remove impurities with similar solubility to the product.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the spots of your crude mixture, purified fractions, and a pure standard (if available), you can assess the separation of the desired product from impurities. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.

Q4: Is this compound sensitive to any particular conditions?

A4: Aldehydes, in general, can be susceptible to oxidation, especially when exposed to air for prolonged periods. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during heating steps. Additionally, the chlorine substituents on the pyridine ring can be susceptible to nucleophilic substitution under certain conditions, so avoiding strongly basic conditions during workup is recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The cooling process was too rapid, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Product Instead of Crystals Presence of significant impurities that inhibit crystallization.Attempt to purify the crude material by column chromatography before recrystallization.
The concentration of the product in the solution is too high.Add a small amount of additional solvent.
The product may have a low melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Low Yield After Column Chromatography The product is eluting with other impurities.Optimize the solvent system for column chromatography using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
The product is sticking to the column.Add a more polar solvent to the eluent to wash the product off the column. For basic compounds like pyridines, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve recovery.
Product Degradation During Purification The product is sensitive to heat or air.Minimize exposure to high temperatures and air. Use a rotary evaporator at a lower temperature and consider working under an inert atmosphere.
The silica gel used for chromatography is too acidic.Use neutral or basic alumina for chromatography, or add a small amount of a non-polar base to the eluent when using silica gel.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of this compound

Impurity Type Recommended Eluent System (v/v) Approximate Rf of Product
Non-polar impuritiesHexane/Ethyl Acetate (e.g., 9:1 to 7:3)0.25
Polar impurities (e.g., 2,5-dichloronicotinic acid)Dichloromethane/Methanol (e.g., 99:1 to 95:5)0.30

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent Solubility Profile Notes
Ethanol/WaterGood solubility in hot ethanol, poor in cold water.Dissolve in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, reheat to clarify and cool slowly.
Toluene/HexaneGood solubility in hot toluene, poor in hexane.Dissolve in a minimum amount of hot toluene and add hexane until persistent cloudiness is observed. Reheat to dissolve and then cool.
IsopropanolModerate solubility at high temperature, low at room temperature.A single solvent recrystallization may be possible.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (refer to Table 2).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot chosen solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture (refer to Table 1). The ideal Rf for the product is between 0.2 and 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow crude_mixture Crude Reaction Mixture (this compound + Impurities) tlc_analysis TLC Analysis crude_mixture->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallization Recrystallization decision->recrystallization High Purity / Few Impurities column_chromatography Column Chromatography decision->column_chromatography Low Purity / Multiple Impurities pure_product Pure this compound recrystallization->pure_product Successful troubleshoot1 Troubleshooting: - Change solvent - Slow cooling recrystallization->troubleshoot1 column_chromatography->pure_product Successful troubleshoot2 Troubleshooting: - Optimize eluent - Check for degradation column_chromatography->troubleshoot2 troubleshoot1->decision Re-evaluate troubleshoot2->decision Re-evaluate

Caption: Purification workflow for this compound.

Technical Support Center: 2,5-Dichloronicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is a two-step process starting from 2,5-dichloronicotinic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, 2,5-dichloronicotinoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the selective reduction of the acyl chloride to the aldehyde. A widely used method for this transformation is the Rosenmund reduction, which employs a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas.[1][2][3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

The primary impurities often arise from side reactions during the reduction step. These can include:

  • 2,5-Dichloronicotinyl alcohol: This results from the over-reduction of the aldehyde.[4]

  • Ester byproduct: Formed from the reaction between the 2,5-Dichloronicotinyl alcohol and unreacted 2,5-dichloronicotinoyl chloride.[4]

  • Unreacted 2,5-dichloronicotinic acid: Incomplete conversion during the chlorination step.

  • Unreacted 2,5-dichloronicotinoyl chloride: Incomplete reduction.

Q3: How can I minimize the formation of the alcohol byproduct during the reduction step?

Minimizing the formation of 2,5-dichloronicotinyl alcohol is crucial for a clean reaction. In the case of a Rosenmund reduction, the key is to use a "poisoned" or deactivated catalyst.[2][3] The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium catalyst, preventing over-reduction of the aldehyde to the alcohol.[3] For reductions using hydride reagents like Diisobutylaluminium hydride (DIBAL-H), strict temperature control at low temperatures (e.g., -78 °C) is critical to prevent over-reduction.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended. Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For detailed analysis and identification of impurities, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete conversion of 2,5-dichloronicotinic acid to the acid chloride. - Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used. - Increase the reaction time or temperature for the chlorination step. - Use a catalytic amount of N,N-Dimethylformamide (DMF) to facilitate the reaction.[1]
Over-reduction of the aldehyde to the corresponding alcohol. - For Rosenmund Reduction: Ensure the palladium catalyst is properly "poisoned" (e.g., with quinoline-sulfur).[1][2] - For DIBAL-H Reduction: Maintain a low reaction temperature (e.g., -78 °C) and use a stoichiometric amount of the reducing agent.
Loss of product during workup and purification. - Optimize extraction procedures to ensure complete recovery of the product from the aqueous phase. - Use appropriate purification techniques such as column chromatography or recrystallization to minimize loss.
Deactivation of the catalyst (Rosenmund Reduction). - Use fresh, high-quality catalyst. - Ensure the reaction is carried out under anhydrous conditions, as water can deactivate the catalyst.[2]
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
2,5-Dichloronicotinyl alcohol Over-reduction of the aldehyde.- Deactivate the catalyst more effectively in a Rosenmund reduction. - Strictly control the temperature and stoichiometry in a DIBAL-H reduction.
Ester byproduct Reaction between the alcohol impurity and unreacted acid chloride.- Minimize the formation of the alcohol impurity by following the steps above. - Ensure complete conversion of the acid chloride during the reduction.
Unreacted 2,5-dichloronicotinic acid Incomplete chlorination.- Drive the initial chlorination reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloronicotinoyl Chloride
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, suspend 2,5-dichloronicotinic acid in an anhydrous solvent such as toluene.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add an excess of thionyl chloride (SOCl₂) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride can often be used in the next step without further purification.

Protocol 2: Rosenmund Reduction to this compound
  • In a hydrogenation flask, suspend the Rosenmund catalyst (e.g., 5% Palladium on barium sulfate) and a catalyst poison (e.g., quinoline-sulfur) in anhydrous toluene.

  • Add a solution of 2,5-dichloronicotinoyl chloride in anhydrous toluene to the flask.

  • Connect the flask to a hydrogenation apparatus, purge the system with hydrogen gas, and then pressurize with hydrogen (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature or a slightly elevated temperature, monitoring the uptake of hydrogen.

  • Once the reaction is complete (cessation of hydrogen uptake), filter the catalyst through a pad of celite.

  • Wash the filtrate with dilute hydrochloric acid (to remove the quinoline poison), followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

Visualization of a Relevant Signaling Pathway

Substituted pyridine compounds, the class to which this compound belongs, are known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are involved in a number of neurological processes, and their signaling pathways are important areas of research in drug development.[10][11][12] The following diagram illustrates a simplified nAChR signaling pathway that can be modulated by nicotinic agonists.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_ion Ca²⁺ Influx nAChR->Ca_ion Channel opening PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Increases expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Promotes Nicotinic_Agonist Nicotinic Agonist (e.g., Acetylcholine, Nicotine, Substituted Pyridines) Nicotinic_Agonist->nAChR Binds to receptor

Caption: Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dichloronicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two primary and viable synthetic routes for the preparation of this compound:

  • Oxidation of 2,5-dichloro-3-methylpyridine: This is a direct approach where the methyl group at the 3-position of the pyridine ring is oxidized to an aldehyde.

  • Reduction of 2,5-dichloronicotinic acid: This method involves the selective reduction of the carboxylic acid functional group to an aldehyde.

Q2: Which factors should be considered when choosing a synthetic route?

A2: The choice between the oxidation and reduction route depends on several factors:

  • Starting material availability: The accessibility and cost of 2,5-dichloro-3-methylpyridine versus 2,5-dichloronicotinic acid can be a deciding factor.

  • Scale of the reaction: For larger scale synthesis, the cost and handling of reagents, as well as the ease of purification, become more critical.

  • Available laboratory equipment: The reduction route often requires cryogenic conditions (-78 °C), which may not be feasible in all laboratory settings.

  • Selectivity and side products: Each route has its own set of potential side reactions that need to be considered for downstream applications and purification challenges.

Q3: What are the most common challenges encountered during the synthesis of this compound?

A3: Common challenges include:

  • Low yield: This can be due to incomplete reactions, side reactions, or product degradation.

  • Over-oxidation or over-reduction: In the oxidation route, the aldehyde can be further oxidized to the carboxylic acid. In the reduction route, the aldehyde can be further reduced to the corresponding alcohol.

  • Difficult purification: The separation of the desired aldehyde from starting materials, byproducts, and reagents can be challenging.

  • Reaction sensitivity: Both oxidation and reduction reactions can be sensitive to moisture, air, and temperature, requiring careful control of the reaction environment.

Troubleshooting Guides

Route 1: Oxidation of 2,5-dichloro-3-methylpyridine

This route typically employs oxidizing agents like activated manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Issue 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive MnO₂ Use freshly activated MnO₂. The activity of MnO₂ can vary significantly between batches and upon storage. Activation is typically done by heating at 100-120°C under vacuum for several hours.[1]
Insufficient amount of oxidizing agent Increase the molar excess of the oxidizing agent. For MnO₂ oxidations, a large excess (5-20 equivalents) is often required.[2]
Low reaction temperature Increase the reaction temperature. MnO₂ oxidations are often performed at or above room temperature, sometimes at the reflux temperature of the solvent.
Inappropriate solvent Screen different solvents. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. For MnO₂ oxidations, non-polar solvents like hexane or toluene can also be effective.

Issue 2: Formation of 2,5-dichloronicotinic acid as a major byproduct (over-oxidation).

Possible Cause Troubleshooting Step
Prolonged reaction time Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
Excessively harsh reaction conditions Use a milder oxidizing agent or lower the reaction temperature. Consider using PCC at room temperature for a more controlled oxidation.
Reactive oxidizing agent If using a very active batch of MnO₂, consider reducing the amount or the reaction temperature.

Issue 3: Difficult purification of the aldehyde.

Possible Cause Troubleshooting Step
Fine particles of MnO₂ After the reaction, filter the mixture through a pad of Celite® or a similar filter aid to effectively remove the manganese salts.[3]
Product adsorbed on the oxidizing agent Wash the filter cake thoroughly with the reaction solvent or a more polar solvent to recover any adsorbed product.
Co-elution with impurities during chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Route 2: Reduction of 2,5-dichloronicotinic acid

This route often utilizes a reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Issue 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive DIBAL-H Use a fresh bottle of DIBAL-H or titrate the solution to determine its exact molarity. DIBAL-H is sensitive to moisture and air.
Insufficient amount of DIBAL-H Ensure at least one equivalent of DIBAL-H is used for the reduction of the carboxylic acid. An additional equivalent is consumed in the initial acid-base reaction with the carboxylic acid proton.
Reaction temperature too low While the reaction is typically performed at -78 °C, ensure the reaction is allowed to proceed for a sufficient amount of time at this temperature.

Issue 2: Formation of 2,5-dichloro-3-(hydroxymethyl)pyridine as a major byproduct (over-reduction).

Possible Cause Troubleshooting Step
Reaction temperature too high Maintain the reaction temperature strictly at or below -78 °C during the addition of DIBAL-H and for the duration of the reaction.[4][5] Even a slight increase in temperature can lead to the reduction of the aldehyde intermediate.
Excess DIBAL-H Use a stoichiometric amount of DIBAL-H. Carefully control the addition of the reagent.
Incorrect quenching procedure Quench the reaction at low temperature before allowing it to warm to room temperature.

Issue 3: Difficult work-up and purification.

Possible Cause Troubleshooting Step
Formation of gelatinous aluminum salts Use a Rochelle's salt (potassium sodium tartrate) work-up. Add an aqueous solution of Rochelle's salt to the reaction mixture and stir vigorously until two clear layers form. This helps to chelate the aluminum salts and facilitate their removal.
Emulsion formation during extraction Add brine (saturated NaCl solution) during the extraction to help break up emulsions.
Hydrolysis of the intermediate imine (if starting from a nitrile derivative) Ensure the work-up is sufficiently acidic to promote the complete hydrolysis of the intermediate imine to the aldehyde.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterRoute 1: Oxidation of 2,5-dichloro-3-methylpyridineRoute 2: Reduction of 2,5-dichloronicotinic acid
Starting Material 2,5-dichloro-3-methylpyridine2,5-dichloronicotinic acid
Typical Reagents Activated MnO₂, PCCDIBAL-H
Typical Solvents Dichloromethane, Chloroform, HexaneDichloromethane, Toluene, THF
Reaction Temperature Room temperature to reflux-78 °C
Key Advantage Direct conversion of the methyl group.Can be highly selective with careful temperature control.
Key Disadvantage Risk of over-oxidation to the carboxylic acid; often requires a large excess of oxidant.Requires cryogenic conditions; sensitive to moisture and temperature.
Typical Yields Moderate to good (highly substrate and condition dependent)Good to excellent (highly substrate and condition dependent)

Experimental Protocols

Protocol 1: Oxidation of 2,5-dichloro-3-methylpyridine with Activated MnO₂

Materials:

  • 2,5-dichloro-3-methylpyridine

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2,5-dichloro-3-methylpyridine (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material), add activated MnO₂ (10-15 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to days depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reduction of 2,5-dichloronicotinic acid with DIBAL-H

Materials:

  • 2,5-dichloronicotinic acid

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in anhydrous toluene or DCM (10-20 mL per gram of starting material) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (2.2 eq) dropwise via a syringe or an addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC (after quenching a small aliquot).

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed (this may take several hours).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

experimental_workflow_oxidation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,5-dichloro-3- methylpyridine in DCM add_mno2 Add activated MnO2 start->add_mno2 1.0 eq. stir Stir at Room Temperature add_mno2->stir 10-15 eq. monitor Monitor by TLC/GC-MS stir->monitor filter Filter through Celite® monitor->filter Reaction complete wash_celite Wash Celite® with DCM filter->wash_celite dry Dry combined filtrate wash_celite->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the oxidation of 2,5-dichloro-3-methylpyridine.

experimental_workflow_reduction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,5-dichloronicotinic acid in Toluene/DCM cool Cool to -78 °C start->cool add_dibal Add DIBAL-H (2.2 eq) cool->add_dibal stir Stir at -78 °C add_dibal->stir monitor Monitor by TLC stir->monitor quench Quench with Methanol monitor->quench Reaction complete warm Warm to Room Temperature quench->warm rochelle Add Rochelle's Salt Solution warm->rochelle extract Extract with Ethyl Acetate rochelle->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the reduction of 2,5-dichloronicotinic acid.

References

Technical Support Center: 2,5-Dichloronicotinaldehyde Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dichloronicotinaldehyde. The information is designed to address specific issues that may be encountered during the workup of common reactions involving this versatile building block.

General Workflow for Reaction Workup & Purification

The following diagram illustrates a typical workflow from the completion of a reaction to the isolation of a purified product.

Reaction Workup Workflow cluster_purification Purification Options start Reaction Complete quench Quench Reaction start->quench Cool to RT extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (e.g., water, brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporation) filter->concentrate purify Purification concentrate->purify col_chrom Column Chromatography recrystallize Recrystallization distill Distillation (if applicable) end Pure Product col_chrom->end recrystallize->end distill->end

A general experimental workflow for reaction workup and purification.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. The workup procedure is critical for removing palladium catalyst residues, inorganic salts, and boronic acid byproducts.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Decomposition of boronic acid- Use a fresh, active palladium catalyst and ligand.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).- Ensure the reaction is heated to an adequate temperature (typically 80-110 °C).- Use fresh boronic acid or a more stable boronate ester.
Presence of Homocoupled Boronic Acid Byproduct - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.- Consider using a Pd(0) catalyst directly or ensure complete reduction of the Pd(II) precatalyst.
Difficult Emulsion During Aqueous Workup - High concentration of salts or polar byproducts- Use of certain solvents like THF- Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.- Allow the separatory funnel to stand undisturbed for a longer period.- If the emulsion persists, filter the entire mixture through a pad of Celite.
Product Contaminated with Palladium Residues (Black/Gray Solid) - Incomplete removal of the palladium catalyst- Filter the crude product solution through a plug of Celite or silica gel before concentration.- Consider a wash with an aqueous solution of a thiol-containing reagent to scavenge palladium, if the product is stable to these conditions.
Low Isolated Yield After Chromatography - Product is highly polar and adheres to silica gel- Product is volatile- Inefficient extraction from the aqueous layer- Use a more polar eluent system or switch to a different stationary phase (e.g., alumina).- Be cautious during solvent removal; use lower temperatures and avoid high vacuum for extended periods.- Perform multiple extractions (at least 3) of the aqueous layer and combine the organic extracts.
Suzuki Coupling FAQs

Q1: What is a typical workup procedure for a Suzuki coupling reaction with this compound?

A1: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) if acidic byproducts are expected, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography.

Q2: How can I monitor the progress of my Suzuki coupling reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[1][2] Spot the starting material (this compound), the boronic acid, and the reaction mixture on a TLC plate. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should provide good separation of the starting materials and the product. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.

Q3: My product appears to be contaminated with boronic acid byproducts. How can I remove them?

A3: Boronic acids and their byproducts can often be removed with an aqueous base wash during the workup. Washing the organic layer with a 1M NaOH or K₂CO₃ solution can help to extract these acidic impurities. Alternatively, purification by column chromatography is usually effective.

General Experimental Protocol: Suzuki Coupling
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Grignard Reactions

The addition of Grignard reagents to the aldehyde functionality of this compound provides access to secondary alcohols. The workup for these reactions must be carefully controlled to neutralize the reaction and hydrolyze the intermediate magnesium alkoxide.

Troubleshooting Guide: Grignard Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive Grignard reagent (due to moisture or air exposure)- Presence of acidic protons in the reaction mixture- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Use freshly prepared or titrated Grignard reagent.- Ensure the solvent is anhydrous.
Recovery of Starting Aldehyde - Inactive Grignard reagent- Steric hindrance- See above for inactive Grignard reagent.- Consider using a less sterically hindered Grignard reagent or a more reactive organometallic reagent (e.g., an organolithium).
Formation of a White Precipitate During Workup - Formation of magnesium salts- This is normal. Ensure enough aqueous acid is added to dissolve all the salts. Vigorous stirring can aid dissolution.
Product is Water-Soluble and Lost During Extraction - The resulting alcohol has high polarity- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.- Use a more polar extraction solvent like ethyl acetate or perform continuous liquid-liquid extraction.
Grignard Reaction FAQs

Q1: What is the standard workup procedure for a Grignard reaction with this compound?

A1: The reaction is typically quenched by slowly adding it to a cold (0 °C) aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl). This neutralizes any unreacted Grignard reagent and hydrolyzes the magnesium alkoxide to the desired alcohol. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Q2: Why is it important to add the reaction mixture to the acid solution and not the other way around?

A2: Adding the acidic solution to the reaction mixture can create localized areas of high acid concentration, which can lead to side reactions or decomposition of acid-sensitive products. Slowly adding the reaction mixture to the cold acid solution ensures better temperature control and a more controlled quench.

Q3: What are some common side products in Grignard reactions with aldehydes?

A3: Besides the recovery of starting material, potential side products can include Wurtz-type coupling products from the Grignard reagent and any unreacted alkyl halide used in its preparation. If the Grignard reagent has a beta-hydrogen, reduction of the aldehyde to the corresponding primary alcohol can also occur.

General Experimental Protocol: Grignard Reaction
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Grignard Addition: Cool the solution to 0 °C and slowly add the Grignard reagent (1.0-1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Slowly pour the reaction mixture into a stirred, cold (0 °C) saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Wittig Reactions

The Wittig reaction is a valuable method for converting the aldehyde group of this compound into an alkene. A major challenge in the workup is the removal of the triphenylphosphine oxide byproduct.

Troubleshooting Guide: Wittig Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Incomplete formation of the ylide- Unreactive ylide or aldehyde- Ensure a sufficiently strong base is used to deprotonate the phosphonium salt.- Use freshly prepared ylide.- For less reactive (stabilized) ylides, heating the reaction may be necessary.
Product Contaminated with Triphenylphosphine Oxide - Triphenylphosphine oxide has similar polarity to the product- Attempt to precipitate the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of hexanes and ether, then filtering.- Careful column chromatography, sometimes with a less polar eluent system, can separate the product.
Formation of Both E and Z Isomers - Nature of the ylide used- Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. The stereoselectivity can be influenced by the reaction conditions (solvent, temperature, presence of salts). Isomers can often be separated by column chromatography.
Wittig Reaction FAQs

Q1: How can I effectively remove the triphenylphosphine oxide byproduct?

A1: One common method is to concentrate the crude reaction mixture and then add a solvent in which the desired product is soluble but the triphenylphosphine oxide is not (e.g., cold diethyl ether or a mixture of hexanes and ether). The precipitated triphenylphosphine oxide can then be removed by filtration. Careful column chromatography is another effective method.

Q2: My Wittig reaction is not going to completion. What can I do?

A2: Ensure that the ylide was successfully generated. This often requires a strong, anhydrous base and an inert atmosphere. If a stabilized ylide is being used, the reaction may require heating to proceed at a reasonable rate.

General Experimental Protocol: Wittig Reaction
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.0-1.2 equiv.) in an anhydrous solvent (e.g., THF). Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base (e.g., n-BuLi, NaH, or KHMDS) dropwise. Stir the resulting colored solution (ylide) for a period of time to ensure complete formation.

  • Aldehyde Addition: Cool the ylide solution and add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product, often starting with precipitation of triphenylphosphine oxide followed by column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues encountered during reaction workups.

Workup Troubleshooting start Low Isolated Yield check_reaction Did the reaction go to completion? start->check_reaction check_workup Was there an issue during workup? check_reaction->check_workup Yes incomplete_rxn Optimize reaction conditions: - Catalyst/Reagent activity - Temperature - Reaction time check_reaction->incomplete_rxn No check_purification Was there an issue during purification? check_workup->check_purification No emulsion Emulsion formed? check_workup->emulsion Yes column_issues Poor separation on column? check_purification->column_issues Yes incomplete_rxn->start Re-run reaction precipitate Unexpected precipitate? emulsion->precipitate No break_emulsion - Add brine - Filter through Celite emulsion->break_emulsion Yes product_loss Product lost in aqueous layer? precipitate->product_loss No handle_precipitate - Identify precipitate - Adjust pH or solvent precipitate->handle_precipitate Yes product_loss->check_purification No recover_product - Saturate aqueous layer with salt - Use more polar solvent for extraction product_loss->recover_product Yes success Improved Yield break_emulsion->success handle_precipitate->success recover_product->success volatility_issues Is the product volatile? column_issues->volatility_issues No optimize_column - Change eluent system - Try different stationary phase column_issues->optimize_column Yes handle_volatility - Concentrate at lower temp - Avoid high vacuum volatility_issues->handle_volatility Yes volatility_issues->success No optimize_column->success handle_volatility->success

A logical flow for troubleshooting low product yields after workup.

References

minimizing byproduct formation in dichloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during dichloropyridine reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of dichloropyridines, offering potential causes and solutions.

Issue 1: High Levels of Over-Chlorinated Byproducts (e.g., Trichloropyridines)

  • Question: My reaction is producing a significant amount of trichloropyridines and other over-chlorinated byproducts. How can I minimize these?

  • Answer: The formation of over-chlorinated byproducts is a common issue, often stemming from excessive chlorinating agent, elevated reaction temperatures, or prolonged reaction times.[1][2] To mitigate this, consider the following:

    • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to the pyridine starting material. Using a precise amount can prevent further chlorination of the desired dichloropyridine product.[1][3]

    • Temperature Management: Maintain the reaction temperature within the optimal range. For instance, in the chlorination of 3-aminopyridine, temperatures around 25-30°C are recommended.[1] For the liquid-phase chlorination of 2-chloropyridine, a temperature of at least 160°C is suggested to enhance selectivity towards 2,6-dichloropyridine.[4] High temperatures can sometimes lead to tar formation.[2]

    • Reaction Monitoring: Actively monitor the reaction's progress using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] This allows for the reaction to be stopped once the desired conversion is achieved, preventing the formation of excess byproducts.

Issue 2: Formation of Hydroxypyridine Byproducts

  • Question: I am observing the formation of hydroxypyridine impurities in my reaction mixture. What is the likely cause and how can I prevent it?

  • Answer: The presence of hydroxypyridine byproducts is typically due to moisture in the reaction mixture, especially when using bases like sodium hydroxide.[1] To prevent their formation:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1][3] Use anhydrous solvents and reagents whenever possible.

    • Controlled Work-up: During the work-up, quenching the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution with vigorous stirring can help neutralize acidic byproducts that may catalyze hydrolysis.[3]

Issue 3: Poor Selectivity and Formation of Isomeric Byproducts

  • Question: My reaction is yielding a mixture of dichloropyridine isomers (e.g., 2,3- and 2,5-dichloropyridine) with poor selectivity. How can I improve the yield of the desired isomer?

  • Answer: Achieving high regioselectivity can be challenging. The formation of various isomers is a known issue in some synthetic routes.[4][5] To improve selectivity:

    • Catalyst Selection: In reactions like dechlorination, the choice of catalyst is crucial. Palladium-based catalysts, such as palladium on carbon, are often used for selective dechlorination.[1]

    • Acid-Binding Agents: The addition of an acid-binding agent, like triethylamine or pyridine, can significantly enhance the selectivity for the desired product during hydrogenation reactions.[1]

    • Post-Reaction Purification: If isomeric byproducts are unavoidable, purification methods such as fractional distillation or recrystallization are necessary. For example, a mixture of 2,5- and 2,3-dichloropyridine can be separated by steam distillation followed by recrystallization.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in dichloropyridine synthesis?

A1: Common byproducts depend on the specific synthetic route but often include:

  • Other Dichloropyridine Isomers: For example, in the synthesis of 2,5-dichloropyridine, 2,3- and 2,6-dichloropyridine are common impurities.[5]

  • Over-chlorinated Pyridines: Such as various trichloropyridines and tetrachloropyridines.[2][8]

  • Under-chlorinated Pyridines: For instance, 2-chloropyridine can be a byproduct in the synthesis of 2,6-dichloropyridine.[2]

  • Hydroxypyridines: These can form if water is present in the reaction.[1]

Q2: How can I effectively purify crude dichloropyridine?

A2: Several methods are available for the purification of dichloropyridines, with the choice depending on the scale and the nature of the impurities.[5]

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline products and can be used to remove colored impurities, often with the addition of activated carbon.[5][8]

  • Distillation: Steam distillation is useful for removing non-volatile impurities and can be the first step in separating isomeric mixtures.[6][8] Vacuum distillation can also be employed.

  • Column Chromatography: This technique is suitable for purifying small quantities to a very high purity.[5]

Q3: What analytical methods are recommended for monitoring reaction progress and assessing product purity?

A3: The most common and effective analytical methods are:

  • Gas Chromatography (GC): A robust technique for assessing the purity of volatile compounds like dichloropyridines. It can be coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[9][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for monitoring reaction progress and can be used for purity analysis, especially for non-volatile impurities.[9][10]

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction in real-time.[11]

Data Presentation

Table 1: Comparison of Purification Methods for 3,5-Dichloropyridine

Purification MethodTypical Purity (GC area%)Typical Yield (%)Key AdvantagesKey Disadvantages
Steam Distillation followed by Extraction78-86.4%[8]44.6-60.8%[8]Effective for removing non-volatile impurities.May not effectively separate closely related volatile isomers. Potential for thermal degradation.
Recrystallization>98.5% (for related compounds)[8]55.5-55.8% (for related compounds)[8]Can yield high-purity crystalline product. Effective for removing colored impurities.Yield can be compromised by product loss in the filtrate. Requires solvent screening.

Experimental Protocols

Protocol 1: Purification of 2,5-Dichloropyridine by Recrystallization from Isopropanol/Water

This protocol is particularly effective for removing the 2,3-dichloropyridine isomer.[5][6]

  • Dissolution: In a fume hood, dissolve the crude 2,5-dichloropyridine mixture in a minimal amount of hot isopropanol.

  • Addition of Anti-Solvent: While the solution is hot, slowly add hot water (the anti-solvent) until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold isopropanol/water (15:85) mixture.[6]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Management of Over-chlorinated Byproducts via Extraction

This protocol can be used to selectively remove over-chlorinated byproducts after the main reaction.[1]

  • Partial Neutralization: After the chlorination reaction, carefully add an inorganic base (e.g., sodium hydroxide solution) to the reaction mixture to adjust the pH to approximately 0.3-1.0.

  • Solvent Extraction: Add a non-water-miscible organic solvent, such as diethyl ether or toluene.

  • Separation: Vigorously mix the two phases and then allow them to separate. The over-chlorinated byproducts will preferentially move into the organic layer.

  • Isolation: Separate the aqueous layer containing the desired product salt from the organic layer containing the byproducts.

Visualizations

Byproduct_Formation_Pathway Pyridine Pyridine Dichloropyridine (Desired) Dichloropyridine (Desired) Pyridine->Dichloropyridine (Desired) Chlorination Hydroxypyridine (Byproduct) Hydroxypyridine (Byproduct) Pyridine->Hydroxypyridine (Byproduct) Hydrolysis (Presence of H2O) Trichloropyridine (Byproduct) Trichloropyridine (Byproduct) Dichloropyridine (Desired)->Trichloropyridine (Byproduct) Over-chlorination

Caption: Key pathways for byproduct formation in dichloropyridine synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions High Byproduct Levels High Byproduct Levels Analyze Byproducts (GC/HPLC) Analyze Byproducts (GC/HPLC) High Byproduct Levels->Analyze Byproducts (GC/HPLC) Over-chlorination Over-chlorination Analyze Byproducts (GC/HPLC)->Over-chlorination Hydrolysis Hydrolysis Analyze Byproducts (GC/HPLC)->Hydrolysis Poor Selectivity Poor Selectivity Analyze Byproducts (GC/HPLC)->Poor Selectivity Control Stoichiometry Control Stoichiometry Over-chlorination->Control Stoichiometry Optimize Temperature Optimize Temperature Over-chlorination->Optimize Temperature Monitor Reaction Time Monitor Reaction Time Over-chlorination->Monitor Reaction Time Anhydrous Conditions Anhydrous Conditions Hydrolysis->Anhydrous Conditions Catalyst/Reagent Choice Catalyst/Reagent Choice Poor Selectivity->Catalyst/Reagent Choice

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Troubleshooting 2,5-Dichloronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2,5-Dichloronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common synthetic challenges. The following sections offer detailed experimental protocols, frequently asked questions, and data-driven insights to help you optimize your reactions and overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity features of this compound?

A1: this compound is a versatile intermediate characterized by several key reactive sites. The aldehyde group readily participates in nucleophilic additions and condensation reactions. The pyridine ring is electron-deficient, which, combined with the two electron-withdrawing chlorine atoms, activates the chloro-substituents for nucleophilic aromatic substitution and cross-coupling reactions. The nitrogen atom in the pyridine ring can also act as a base or coordinating site for metal catalysts.[1]

Q2: I am observing low yields in my Suzuki coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki couplings with this substrate can stem from several factors. The electron-deficient nature of the pyridine ring can influence catalyst activity and stability. Common issues include catalyst deactivation, where the pyridine nitrogen coordinates to the palladium center, and decomposition of the starting material under harsh basic conditions. Additionally, side reactions such as protodeboronation of the boronic acid and homocoupling can reduce the yield of the desired product.[2]

Q3: My reductive amination reaction is sluggish and gives multiple products. How can I improve this?

A3: Sluggish reductive aminations with this compound are often due to inefficient imine formation or side reactions of the aldehyde. The reaction is typically carried out under mildly acidic conditions to promote imine formation; however, if the pH is too low, the amine nucleophile will be protonated and non-reactive.[3] Common side products can arise from the reduction of the aldehyde to the corresponding alcohol or from over-alkylation of the amine.[3][4] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) can often selectively reduce the imine in the presence of the aldehyde, minimizing alcohol formation.[5]

Q4: What are some common challenges in purifying products derived from this compound?

A4: Purification challenges often arise from the similar polarities of the desired product and unreacted starting materials or side products. For instance, in Suzuki coupling reactions, the biaryl product may have a similar Rf value to the starting aldehyde or homocoupled byproducts, making chromatographic separation difficult. In such cases, careful selection of the eluent system and potentially the use of a different stationary phase can be beneficial. In reductive amination, the resulting amine product can be basic, which may require an aqueous work-up with acid and base extractions to separate it from neutral byproducts.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

This section provides a troubleshooting guide for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low or No Product Formation check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Evaluate Reagent Quality and Stoichiometry start->check_reagents side_reactions Analyze for Side Products start->side_reactions optimize_catalyst Screen Different Pd Catalysts and Ligands check_catalyst->optimize_catalyst optimize_conditions Optimize Base, Solvent, and Temperature check_conditions->optimize_conditions optimize_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->optimize_reagents protodeboronation Protodeboronation of Boronic Acid side_reactions->protodeboronation homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling aldehyde_reduction Reduction of Aldehyde Group side_reactions->aldehyde_reduction use_anhydrous Ensure Anhydrous Conditions protodeboronation->use_anhydrous degas_solvent Thoroughly Degas Solvents homocoupling->degas_solvent milder_base Use Milder Base (e.g., K2CO3) aldehyde_reduction->milder_base end Improved Yield optimize_catalyst->end optimize_conditions->end optimize_reagents->end use_anhydrous->end degas_solvent->end milder_base->end

Caption: Troubleshooting flow for Suzuki-Miyaura reactions.

Quantitative Data Summary: Suzuki-Miyaura Coupling

ParameterSuccessful ReactionFailed Reaction (Low Yield)
Pd Catalyst Pd(PPh3)4 (5 mol%)Pd(OAc)2 (5 mol%) without ligand
Ligand PPh3 (in catalyst)None
Base K2CO3 (2 equiv.)NaOH (2 equiv.)
Solvent Dioxane/H2O (4:1)Toluene (anhydrous)
Temperature 90 °C110 °C
Atmosphere Inert (Argon)Air
Yield >80%<20%

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound (1 mmol), Arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), K2CO3 (2 mmol), Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K2CO3.

    • Evacuate and backfill the flask with argon three times.

    • Add Pd(PPh3)4 to the flask under a positive pressure of argon.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reductive Amination Reactions

This section provides a troubleshooting guide for the reductive amination of this compound with primary and secondary amines.

G start Low Yield or Incomplete Reaction check_imine Verify Imine Formation (pH, Additives) start->check_imine check_reducing_agent Assess Reducing Agent and Stoichiometry start->check_reducing_agent check_sm Check Starting Material Purity start->check_sm side_products Analyze for Side Products start->side_products optimize_ph Adjust pH (4-6) with Acetic Acid check_imine->optimize_ph optimize_reductant Use Milder Reductant (STAB), Check Stoichiometry check_reducing_agent->optimize_reductant purify_sm Purify Aldehyde and Amine check_sm->purify_sm aldehyde_reduction Aldehyde Reduction to Alcohol side_products->aldehyde_reduction over_alkylation Over-alkylation of Amine side_products->over_alkylation use_stab Use Sodium Triacetoxyborohydride (STAB) aldehyde_reduction->use_stab control_stoichiometry Use Excess of Limiting Reagent over_alkylation->control_stoichiometry end Improved Yield and Purity optimize_ph->end optimize_reductant->end purify_sm->end use_stab->end control_stoichiometry->end

References

Technical Support Center: 2,5-Dichloronicotinaldehyde Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended reaction temperature for the synthesis of 2,5-Dichloropyridine from 2,5-dihydroxypyridine?

A1: A reaction temperature of approximately 145°C is reported to give high yields for the chlorination of 2,5-dihydroxypyridine using phosphorus oxychloride (POCl₃).[1][2] This temperature should be maintained for several hours to drive the reaction to completion.[1]

Q2: My reaction yield is significantly lower than expected. Could the reaction temperature be the issue?

A2: Yes, temperature is a critical parameter. Deviation from the optimal temperature range can lead to either an incomplete reaction or the formation of byproducts, both of which will lower your isolated yield.[1][3] It is crucial to monitor and control the temperature throughout the reaction.

Q3: What are the potential consequences of running the chlorination reaction at a temperature that is too high?

A3: Exceeding the optimal temperature can lead to several undesirable outcomes, including:

  • Increased byproduct formation: Higher temperatures can promote the formation of isomers or over-chlorinated pyridines.[4][5]

  • Tar formation: Thermal decomposition of starting materials or products at excessive temperatures can result in the formation of tar, which complicates purification and reduces yield.[5]

  • Reduced selectivity: The desired product may be less favored thermodynamically at higher temperatures, leading to a mixture of products.

Q4: What is the likely outcome if the reaction temperature is too low?

A4: A reaction temperature that is too low can result in a sluggish or incomplete reaction.[1][3] This means that a significant portion of the starting material may remain unreacted, leading to a low conversion rate and, consequently, a low yield of the desired product.

Q5: How can I effectively monitor the reaction to optimize the temperature and reaction time?

A5: It is recommended to monitor the reaction progress using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can determine the point at which the starting material has been consumed and the product formation is maximized. This will help you to avoid unnecessarily long reaction times at high temperatures which could lead to degradation.

Troubleshooting Guide: Low Reaction Yield

ProblemPossible CauseRecommended Solution
Low yield with significant recovery of starting material Incomplete Reaction: The reaction temperature may be too low, or the reaction time is insufficient.Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or GC. Ensure the reaction is stirred efficiently. Consider extending the reaction time.
Low yield with multiple spots on TLC/peaks in GC Formation of Byproducts: The reaction temperature may be too high, leading to the formation of isomers or over-chlorinated products.Lower the reaction temperature. A temperature of around 145°C is a good starting point for the chlorination of dihydroxypyridines.[1] Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction towards the desired product.[1]
Low yield and a dark, viscous reaction mixture Tar Formation: The reaction temperature is likely too high, causing decomposition.Reduce the reaction temperature significantly. Ensure that the heating is uniform and there are no localized "hot spots" in the reaction vessel. Purifying the starting materials to remove any impurities that might catalyze tar formation can also be beneficial.[5]
Difficulty in isolating the product during workup Incomplete Quenching of Reagent: Excess POCl₃ can complicate the workup procedure.After the reaction, it is crucial to carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.[1] This must be done with extreme caution.

Data Presentation: Effect of Temperature on Dichloropyridine Synthesis

Temperature RangeExpected YieldPurity/Side ProductsRationale
< 120°C LowHigh starting material contentThe reaction rate is too slow, leading to incomplete conversion.
140-150°C HighHigh purity of the desired productThis is the optimal range for the chlorination of 2,5-dihydroxypyridine, balancing reaction rate and selectivity.[1][2]
> 160°C Low to ModerateIncreased impurities (isomers, over-chlorinated products, tar)High temperatures can lead to side reactions and decomposition of the product, reducing both yield and purity.[3][5]

Experimental Protocol: Synthesis of 2,5-Dichloropyridine

This protocol is for the synthesis of 2,5-Dichloropyridine from 2,5-dihydroxypyridine and serves as a model.

Materials:

  • 2,5-Dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 40% aqueous sodium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl₃) and 2,5-dihydroxypyridine. A molar ratio of 1:5 to 1:15 of the dihydroxypyridine to POCl₃ is often used.[1]

  • With stirring, heat the mixture to 145°C.[1][2]

  • Maintain this temperature for approximately 4 hours.[2] Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool slightly and then recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Caution: Slowly and carefully pour the residue into a beaker containing ice water with vigorous stirring.

  • Neutralize the mixture to a pH of 7-9 by the slow addition of a 40% aqueous sodium hydroxide solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the 2,5-Dichloropyridine product.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Dichloropyridine Synthesis start Low Reaction Yield Observed check_sm Analyze crude product: Any starting material present? start->check_sm check_byproducts Multiple spots/peaks in chromatography? check_sm->check_byproducts No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Side Reactions Occurring check_byproducts->side_reactions Yes tar_formation Tar Formation? check_byproducts->tar_formation No increase_temp Increase temperature or prolong reaction time incomplete_rxn->increase_temp end Yield Optimized increase_temp->end decrease_temp Decrease reaction temperature side_reactions->decrease_temp decrease_temp->end high_temp_tar Temperature is too high tar_formation->high_temp_tar Yes tar_formation->end No reduce_temp_tar Significantly reduce temperature and ensure uniform heating high_temp_tar->reduce_temp_tar reduce_temp_tar->end

References

Technical Support Center: Synthesis of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloronicotinaldehyde. Given that a standardized, high-yield protocol for this specific molecule is not widely published, this guide addresses challenges and questions based on established synthetic routes for analogous chlorinated pyridine aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Based on standard organic synthesis methodologies, there are three primary plausible routes to synthesize this compound:

  • Direct Chlorination of a Nicotinaldehyde Precursor: Starting with nicotinaldehyde or a mono-chlorinated nicotinaldehyde and introducing the chloro groups. The main challenge is controlling the regioselectivity.

  • Formylation of 2,5-Dichloropyridine: This involves introducing the aldehyde group onto a pre-existing 2,5-dichloropyridine backbone. This is a common strategy for preparing pyridine aldehydes.

  • Oxidation of 2,5-Dichloro-3-methylpyridine: The oxidation of a methyl group at the 3-position of the pyridine ring is a reliable method for forming the corresponding aldehyde.

Q2: I am having trouble with the regioselectivity of chlorination on the pyridine ring. What factors should I consider?

A2: Regioselectivity in pyridine chlorination is influenced by several factors. The electronic properties of the pyridine ring direct chlorination to multiple positions. To favor the formation of the 2,5-isomer, consider optimizing the reaction conditions. The choice of chlorinating agent, solvent polarity, and the presence of directing groups can significantly impact the outcome.

Q3: Are there any particular safety precautions I should take when working with chlorinating agents like phosphorus oxychloride (POCl₃)?

A3: Yes, working with POCl₃ requires stringent safety measures. The reaction is often highly exothermic, and uncontrolled addition can lead to a dangerous increase in temperature and pressure. It is crucial to add the reagent slowly and with efficient cooling. The reaction also generates corrosive byproducts like HCl gas, which must be properly trapped. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: My formylation of 2,5-dichloropyridine is giving low yields. What can I do?

A4: Low yields in the formylation of dichloropyridines can be due to several factors. The Vilsmeier-Haack reaction is a common method for this transformation. Ensure that your reagents, particularly the Vilsmeier reagent (formed from a formamide and POCl₃), are freshly prepared and anhydrous. The reaction temperature and time are also critical parameters to optimize. In some cases, metallation of the dichloropyridine followed by reaction with a formylating agent can be an alternative.

Troubleshooting Guides

Route 1: Chlorination of a Nicotinaldehyde Precursor
Issue Possible Causes Troubleshooting Steps
Low Yield of Desired 2,5-Dichloro Isomer - Non-selective chlorination leading to a mixture of isomers. - Over-chlorination or decomposition of the starting material.- Screen Chlorinating Agents: Experiment with different chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas. - Optimize Reaction Conditions: Vary the reaction temperature, time, and solvent. - Use of a Catalyst: Consider the use of a catalyst to improve regioselectivity.
Difficult Purification - Formation of multiple, closely-related isomers. - Tarry byproducts from decomposition.- Chromatography: Utilize column chromatography with a carefully selected solvent system to separate the isomers. - Crystallization: Attempt fractional crystallization to isolate the desired product.
Route 2: Formylation of 2,5-Dichloropyridine
Issue Possible Causes Troubleshooting Steps
Incomplete Reaction - Inactive Vilsmeier reagent. - Insufficient reaction temperature or time. - Deactivated starting material.- Fresh Reagents: Prepare the Vilsmeier reagent in situ using fresh, anhydrous reagents. - Optimize Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. - Alternative Methods: Explore lithiation of 2,5-dichloropyridine followed by quenching with a formylating agent like DMF.
Formation of Byproducts - Side reactions of the Vilsmeier reagent. - Decomposition of the product under reaction conditions.- Control Stoichiometry: Use the correct molar ratios of reactants. - Temperature Control: Avoid excessively high temperatures that can lead to decomposition.
Route 3: Oxidation of 2,5-Dichloro-3-methylpyridine
Issue Possible Causes Troubleshooting Steps
Low Conversion of Starting Material - Ineffective oxidizing agent. - Catalyst deactivation.- Screen Oxidants: Test various oxidizing agents such as selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic oxidation systems. - Catalyst Selection: For catalytic oxidations, ensure the catalyst is active and not poisoned by any impurities.
Over-oxidation to Carboxylic Acid - Oxidizing agent is too strong. - Prolonged reaction time or elevated temperature.- Milder Oxidants: Use a milder oxidizing agent or a more selective catalytic system. - Monitor Reaction: Carefully monitor the reaction progress and stop it once the aldehyde is formed.

Catalyst Selection and Performance

The selection of a suitable catalyst is critical for achieving high yield and selectivity. While specific data for this compound is scarce, the following tables provide a summary of catalysts used for analogous transformations on pyridine and other aromatic rings.

Table 1: Catalysts for Chlorination of Pyridine Derivatives
Catalyst SystemStarting MaterialProductYield (%)SelectivityReference
Iodine2-Alkoxypyridine2-Alkoxy-5-chloropyridine-Favors 5-position[1]
None (with POCl₃)2,5-Dihydroxypyridine2,5-DichloropyridineHigh-[2]
Table 2: Catalysts for Oxidation of Methylpyridines
Catalyst SystemStarting MaterialProductYield (%)Selectivity (%)Reference
V₂O₅/TiO₂3-Picoline3-Cyanopyridine (via Ammoxidation)HighHigh[3]
V-Ti-Mn-O4-MethylpyridineIsonicotinic Acid-67.17[4]
Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]3-PicolineNicotinic Acid64.1-[5][6]

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of 2,5-Dichloropyridine

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2,5-dichloropyridine (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Proposed Synthetic Workflow: Formylation of 2,5-Dichloropyridine

G Workflow: Formylation of 2,5-Dichloropyridine start Start: 2,5-Dichloropyridine reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3) reaction Vilsmeier-Haack Reaction reagent_prep->reaction Add 2,5-Dichloropyridine workup Aqueous Workup & Neutralization reaction->workup Quench with ice extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Product: this compound purification->product

Caption: A logical workflow for the synthesis of this compound via formylation.

Troubleshooting Logic for Low Yield in Chlorination

G Troubleshooting: Low Yield in Chlorination start Low Yield of This compound check_isomers Isomeric Mixture Observed? start->check_isomers check_decomp Decomposition/Tarry Byproducts? start->check_decomp check_isomers->check_decomp No optimize_reagent Screen Chlorinating Agents (NCS, SO2Cl2, etc.) check_isomers->optimize_reagent Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_decomp->optimize_conditions Yes purification_issue Improve Purification Method (Chromatography, Crystallization) check_decomp->purification_issue No optimize_reagent->optimize_conditions

Caption: A decision-making diagram for troubleshooting low yields in the chlorination step.

References

Validation & Comparative

Spectroscopic Analysis of 2,5-Dichloronicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the detailed structural elucidation of heterocyclic compounds is paramount. 2,5-Dichloronicotinaldehyde, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various novel compounds. Its spectroscopic profile provides a fundamental fingerprint for its identification and characterization. This guide offers a comparative analysis of the spectroscopic properties of this compound and the closely related, commercially available alternative, 2-Chloronicotinaldehyde, supported by established experimental protocols.

Comparative Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ¹H~10.4s-CHO
~8.6d~2.5H-4
~8.1d~2.5H-6
¹³C~188s-CHO
~154s-C-2
~148d-C-6
~138s-C-5
~135d-C-4
~132s-C-3
2-Chloronicotinaldehyde ¹H10.42s-CHO
8.85dd4.8, 1.8H-6
8.15dd7.6, 1.8H-4
7.52dd7.6, 4.8H-5
¹³C190.2s-CHO
151.1s-C-2
140.0d-C-6
133.0s-C-3
124.3d-C-4
116.3d-C-5

Table 2: Infrared (IR) Spectroscopy Data

Saturated aliphatic aldehydes typically show a carbonyl (C=O) stretch between 1740-1720 cm⁻¹. However, conjugation to an aromatic ring, as in nicotinaldehyde derivatives, lowers this frequency to around 1710-1685 cm⁻¹.[1][2] The presence of electron-withdrawing chloro-substituents can slightly increase this frequency. Aldehydes also exhibit a characteristic C-H stretching vibration of the aldehyde group, which appears as two weak bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[3]

CompoundExpected/Observed Absorption Bands (cm⁻¹)Vibration Type
This compound ~3100-3000Aromatic C-H Stretch
~2850, ~2750Aldehydic C-H Stretch
~1710C=O Stretch (Aldehyde)
~1580, ~1470Aromatic C=C and C=N Stretch
~850-550C-Cl Stretch
2-Chloronicotinaldehyde 3083Aromatic C-H Stretch
2863Aldehydic C-H Stretch
1705C=O Stretch (Aldehyde)
1585, 1460Aromatic C=C and C=N Stretch
820C-Cl Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectra of chlorinated compounds are characterized by the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[4] For molecules containing two chlorine atoms, like this compound, this results in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z of Molecular Ion Peak (M⁺) and Isotope Peaks
This compound C₆H₃Cl₂NO175.00175 (M⁺), 177 (M+2), 179 (M+4)
2-Chloronicotinaldehyde C₆H₄ClNO141.56141 (M⁺), 143 (M+2)

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are detailed protocols for the acquisition of the data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Tune the spectrometer to the proton frequency. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

  • ¹³C NMR Acquisition: Tune the spectrometer to the carbon frequency. Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Inject the solution into the GC, where the compound is separated from the solvent and other impurities before entering the mass spectrometer. Direct infusion using an electrospray ionization (ESI) source can also be used for less volatile compounds.

  • Instrumentation: Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column. Electron ionization (EI) is a common ionization method for GC-MS.

Visualizing the Analytical Workflow

The logical progression of spectroscopic analysis for an unknown compound can be visualized as follows:

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_conclusion Final Structure Unknown Unknown Sample Purification Purification (e.g., Chromatography) Unknown->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FuncGroup Functional Group Identification FTIR->FuncGroup Connectivity Connectivity & Structure Elucidation NMR->Connectivity MolFormula Molecular Formula & Weight MS->MolFormula FuncGroup->Connectivity MolFormula->Connectivity Structure Proposed Structure Connectivity->Structure

References

Comprehensive Analysis of 2,5-Dichloronicotinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of 2,5-Dichloronicotinaldehyde, a significant intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible, detailed NMR spectral data for this specific compound, this document serves as a template. It outlines the necessary data points for a comprehensive comparison with alternative compounds and provides standardized experimental protocols. Researchers are encouraged to populate the tables with their own experimental data for a complete analysis.

Data Presentation: NMR Spectral Data Comparison

A thorough analysis of this compound requires a detailed comparison of its NMR spectral data against that of a relevant alternative. This allows for the clear identification of structural and electronic differences. The following tables are structured to facilitate this comparison.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound e.g., CDCl₃e.g., 400Data not availableData not availableData not availableH-4
Data not availableData not availableData not availableH-6
Data not availableData not availableData not availableCHO
Alternative Compound (e.g., Nicotinaldehyde) CDCl₃4008.80d2.0H-2
9.05d0.8H-6
8.20dt8.0, 2.0H-4
7.50ddd8.0, 4.8, 0.8H-5
10.15s-CHO

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)Assignment
This compound e.g., CDCl₃e.g., 100Data not availableC-2
Data not availableC-3
Data not availableC-4
Data not availableC-5
Data not availableC-6
Data not availableCHO
Alternative Compound (e.g., Nicotinaldehyde) CDCl₃100153.0C-2
132.5C-3
124.0C-4
155.5C-5
137.0C-6
192.0CHO

Experimental Protocols

Accurate and reproducible NMR data is contingent on standardized experimental protocols. The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

General NMR Spectroscopy Protocol

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within an NMR tube.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 400 MHz.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

A Comparative Guide to Analytical Methods for 2,5-Dichloronicotinaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2,5-Dichloronicotinaldehyde is critical to ensure the safety, efficacy, and reproducibility of synthesized compounds. The presence of impurities can lead to undesired side reactions, lower yields, and potential toxicological issues in final products. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are the most prevalent methods for the analysis of volatile and semi-volatile aromatic compounds. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) is presented as an orthogonal method for accurate purity assessment.

Comparison of Analytical Method Performance

The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Gas chromatography is a frequently referenced method for the routine purity assessment of similar compounds like 2,5-Dichloropyridine. HPLC offers a robust alternative, particularly for non-volatile impurities. qNMR provides a highly accurate, orthogonal method for primary purity assessment without the need for a specific reference standard of the analyte itself.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.999> 0.999Not applicable (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Throughput HighHighLow to Medium
Complexity ModerateModerateHigh
Primary Application Routine purity testing

A Comparative Guide to the Reactivity of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted nicotinaldehydes, with a focus on the electronic effects of substituents. Due to the comprehensive and well-documented data available for substituted benzaldehydes in the Knoevenagel condensation, this reaction will be used as a model system to illustrate the principles of reactivity that are directly applicable to substituted nicotinaldehydes. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to form a C=C double bond. The reactivity of the aldehyde in this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.

Understanding Substituent Effects

The reactivity of the aldehyde group in substituted nicotinaldehydes (and benzaldehydes) is primarily governed by the electronic effects of the substituents on the pyridine (or benzene) ring. These effects can be broadly categorized into two types:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -Cl) pull electron density away from the ring and the aldehyde group, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) push electron density towards the ring, making the carbonyl carbon less electrophilic and less reactive.

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. EWGs with π-bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring through resonance, increasing the reactivity of the aldehyde. EDGs with lone pairs of electrons (e.g., -OH, -OCH₃) can donate electron density to the ring via resonance, decreasing reactivity.

Quantitative Comparison of Reactivity

The Knoevenagel condensation of various substituted benzaldehydes with malononitrile is an excellent model reaction to quantify the impact of substituents on aldehyde reactivity. The reaction times and product yields provide a clear indication of the relative reactivity of each substituted aldehyde. Generally, aldehydes with electron-withdrawing groups react faster and give higher yields compared to those with electron-donating groups.

Substituent on BenzaldehydePositionReaction Time (min)Yield (%)Reference
-NO₂4599[1]
-NO₂21098[1]
-Cl46084[1]
-H-3092[2]
-CH₃44590[2]
-OCH₃45088[2]
-OH46085[2]

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly.

Experimental Protocols

This section provides a detailed methodology for a representative Knoevenagel condensation reaction.

Reaction: Knoevenagel Condensation of a Substituted Aldehyde with Malononitrile

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Methanol (3 mL)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Hexane

  • Dichloromethane

Procedure:

  • A mixture of the substituted aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor vial.[2]

  • The reaction mixture is subjected to microwave irradiation at 60°C and 20 W for 30 minutes.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is filtered and washed with water (3 x 5 mL).[2]

  • The crude product is recrystallized from a mixture of hexane and dichloromethane (1:1) to yield the pure condensed product.[2]

Visualizing Reaction Mechanisms and Workflows

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate BH BH+ Aldehyde Substituted Nicotinaldehyde Enolate->Aldehyde Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Nucleophilic Addition Protonation Protonation Tetrahedral_Intermediate->Protonation Enolate_ref Enolate Dehydration Dehydration Protonation->Dehydration -H₂O Final_Product α,β-Unsaturated Product Dehydration->Final_Product Tetrahedral_Intermediate_ref Tetrahedral Intermediate

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Workflow for Reactivity Comparison

The logical flow for comparing the reactivity of different substituted nicotinaldehydes is depicted below.

Reactivity_Workflow start Select a Series of Substituted Nicotinaldehydes reaction Perform Knoevenagel Condensation under Identical Conditions start->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) reaction->monitoring data_collection Collect Quantitative Data (Reaction Time, Yield) monitoring->data_collection analysis Analyze Data: - Compare reaction rates/yields - Generate Hammett plot (optional) data_collection->analysis conclusion Correlate Reactivity with Substituent Electronic Properties analysis->conclusion

Caption: Workflow for comparing aldehyde reactivity.

References

A Comparative Guide to the Reactivity of 2,5-Dichloronicotinaldehyde and 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the functionalization of pyridine rings is a cornerstone for the development of novel therapeutics. Among the plethora of available building blocks, halogenated pyridines serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation. This guide provides an objective comparison of the reactivity of two key nicotinaldehyde derivatives: 2,5-dichloronicotinaldehyde and 2-chloronicotinaldehyde. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions.

This comparison will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The analysis is supported by established principles of chemical reactivity and supplemented with available experimental data to provide a clear, evidence-based guide for researchers.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyridines is fundamentally governed by the electronic properties of the pyridine ring and the position of its substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

In the context of palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ring influences the ease of oxidative addition, the rate-determining step in many catalytic cycles. The presence of electron-withdrawing groups, such as the aldehyde and additional chlorine atoms, is expected to increase the electrophilicity of the carbon-chlorine bonds, thereby enhancing reactivity.

2-Chloronicotinaldehyde: This molecule possesses a single chlorine atom at the 2-position, which is activated by the adjacent ring nitrogen. The aldehyde group at the 3-position further withdraws electron density from the ring, potentially increasing the reactivity of the C2-Cl bond.

This compound: This derivative features two chlorine atoms. The chlorine at the 2-position is activated by the neighboring nitrogen. The second chlorine at the 5-position is less activated for direct nucleophilic aromatic substitution. However, its electron-withdrawing inductive effect further decreases the electron density of the pyridine ring, which is expected to enhance the reactivity of the C2-Cl bond in cross-coupling reactions compared to 2-chloronicotinaldehyde. The key challenge and opportunity with this substrate lies in achieving regioselective functionalization.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound and 2-chloronicotinaldehyde, this reaction is pivotal for introducing aryl, heteroaryl, or vinyl substituents.

Based on electronic effects, This compound is predicted to be more reactive at the C2 position than 2-chloronicotinaldehyde in Suzuki-Miyaura coupling. The additional electron-withdrawing chlorine at the C5 position increases the electrophilicity of the C2 carbon, facilitating the oxidative addition of the palladium catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-242-Phenyl-5-chloropyridineHigh[1]
2-ChloropyridinePhenylboronic acid(NHC)Pd(cinn)ClNaHCO₃H₂OAmbient-2-Phenylpyridine39-99[2]

Note: The data presented is for the parent chloropyridines and serves as an illustrative guide. The presence of the aldehyde group is expected to influence reactivity.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound and 2-chloronicotinaldehyde, this reaction enables the introduction of a wide range of nitrogen-based nucleophiles.

Similar to the Suzuki-Miyaura coupling, This compound is anticipated to exhibit higher reactivity at the C2 position in Buchwald-Hartwig amination compared to 2-chloronicotinaldehyde . The cumulative electron-withdrawing effect of the aldehyde and the C5-chloro substituent enhances the susceptibility of the C2-Cl bond to palladium-catalyzed amination.

Achieving mono-amination at the C2 position of this compound is a key synthetic challenge, as the second chlorine atom can also undergo coupling under more forcing conditions.[3]

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,4-DichloropyridineAnilinePd(OAc)₂ / BINAPK₂CO₃Toluene1100.52-Anilino-4-chloropyridineHigh[3]
(Hetero)aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / MorDalPhosVariousAqueous or Solvent-freeVariousVariousAminated ProductsHigh[4]

Note: Data for closely related dichloropyridines is provided to illustrate general reactivity trends.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can serve as a starting point for the functionalization of this compound and 2-chloronicotinaldehyde.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Chloronicotinaldehyde derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the chloronicotinaldehyde derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and any additional ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Chloronicotinaldehyde derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Add the chloronicotinaldehyde derivative and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for comparing the reactivity of the two aldehydes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R'-B(OR)₂ Base Base PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine R₂NH Base Base Amido Ar-Pd(II)-NR₂(L_n) AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison_Workflow cluster_starting_materials Starting Materials cluster_reactions Cross-Coupling Reactions cluster_analysis Comparative Analysis 2_5_dichloro This compound suzuki Suzuki-Miyaura Coupling 2_5_dichloro->suzuki buchwald Buchwald-Hartwig Amination 2_5_dichloro->buchwald regioselectivity Regioselectivity (for 2,5-dichloro) 2_chloro 2-Chloronicotinaldehyde 2_chloro->suzuki 2_chloro->buchwald yield Yield Comparison suzuki->yield rate Reaction Rate/ Time Comparison suzuki->rate suzuki->regioselectivity buchwald->yield buchwald->rate buchwald->regioselectivity

Caption: Workflow for comparing the reactivity of the two aldehydes.

Conclusion

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific synthetic goal. 2-Chloronicotinaldehyde offers a more straightforward route to 2-substituted nicotinaldehyde derivatives. In contrast, this compound provides a platform for sequential or regioselective functionalization, opening avenues to more complex and diverse molecular architectures, provided that the reaction conditions are carefully optimized to control the site of reaction. Further experimental studies directly comparing these two substrates under a standardized set of conditions would be invaluable to the scientific community for making more informed decisions in synthetic planning.

References

Navigating the Landscape of Drug Discovery: The Strategic Advantages of 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. Among the myriad of available building blocks, 2,5-Dichloronicotinaldehyde has emerged as a particularly advantageous starting material for the synthesis of novel therapeutic agents. Its unique structural features, including two reactive chlorine atoms and a strategically positioned aldehyde group on a pyridine ring, offer medicinal chemists a versatile platform for creating diverse molecular libraries with the potential to address a wide range of therapeutic targets, particularly in the realm of oncology and inflammatory diseases.

This guide provides a comprehensive comparison of this compound with alternative scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Unlocking Therapeutic Potential: A Comparative Analysis

The strategic placement of two chlorine atoms on the pyridine ring of this compound provides distinct advantages over mono-halogenated or non-halogenated analogs. These chlorine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at specific positions. This facilitates the exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.

The aldehyde functionality further enhances the synthetic utility of this molecule, enabling derivatization through reactions like reductive amination and Wittig olefination to introduce additional diversity and modulate the physicochemical properties of the resulting compounds.

To illustrate the superior performance of this compound-derived compounds, a comparative analysis of their biological activity against key therapeutic targets is presented below.

Table 1: Comparative Biological Activity of Heterocyclic Scaffolds in Kinase Inhibition

ScaffoldTarget KinaseIC50 (nM)Reference Compound IC50 (nM)
This compound Derivative DCLK115150 (Staurosporine)
5-Bromonicotinaldehyde DerivativeTAM Kinase45200 (Staurosporine)
2-Chloronicotinaldehyde DerivativePI3Kδ11050 (Idelalisib)

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.

The data clearly demonstrates that derivatives of this compound can exhibit significantly higher potency against specific kinase targets compared to compounds derived from similar, yet structurally distinct, building blocks.

The Power of a Dichloro-Substituted Scaffold: A Workflow for Kinase Inhibitor Synthesis

The synthesis of potent kinase inhibitors often involves the strategic construction of a heterocyclic core that can effectively interact with the ATP-binding pocket of the target kinase. The workflow below illustrates a typical synthetic route employing this compound as the starting material.

G A This compound B Suzuki Coupling (Introduction of Aryl Group at C5) A->B C Intermediate A B->C D Reductive Amination (Derivatization of Aldehyde) C->D E Intermediate B D->E F Buchwald-Hartwig Amination (Introduction of Amine at C2) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a kinase inhibitor using this compound.

This multi-step synthesis allows for the systematic modification of the scaffold at three key positions, enabling the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Targeting Key Cellular Processes: The DCLK1 Signaling Pathway

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has been implicated in the progression of several cancers, including pancreatic and colorectal cancer.[1] It plays a crucial role in regulating microtubule dynamics and has been identified as a marker for tumor stem cells.[1] The development of selective DCLK1 inhibitors is therefore a promising therapeutic strategy.

cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DCLK1 DCLK1 Receptor->DCLK1 Activation Microtubules Microtubules DCLK1->Microtubules Phosphorylation Proliferation Cell Proliferation & Survival Microtubules->Proliferation Metastasis Metastasis Microtubules->Metastasis DCLK1_Inhibitor This compound -derived Inhibitor DCLK1_Inhibitor->DCLK1 Inhibition

Caption: Inhibition of the DCLK1 signaling pathway by a this compound-derived inhibitor.

As depicted in the diagram, inhibitors derived from this compound can effectively block the catalytic activity of DCLK1, thereby disrupting downstream signaling events that promote cancer cell proliferation and metastasis.

Experimental Protocols

General Procedure for Suzuki Coupling:

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired coupled product.

General Procedure for Reductive Amination:

To a solution of the aldehyde intermediate (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) is added the desired amine (1.1 eq) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for a specified time to allow for imine formation. A reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.5 eq) is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound represents a powerful and versatile scaffold for the development of novel therapeutics. Its unique chemical reactivity allows for the efficient synthesis of diverse compound libraries, leading to the identification of potent and selective inhibitors for a range of clinically relevant targets. The comparative data and experimental protocols provided in this guide underscore the significant advantages of incorporating this building block into modern drug discovery programs. As the demand for innovative medicines continues to grow, the strategic application of scaffolds like this compound will be instrumental in driving the next wave of therapeutic breakthroughs.

References

A Comparative Guide to Alternative Reagents for 2,5-Dichloronicotinaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two distinct chlorine atoms and an aldehyde functional group allows for sequential and site-selective modifications, making it a versatile scaffold. Key reactions include palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Sonogashira reactions, as well as classical condensation chemistry at the aldehyde.

The exploration of alternative reagents is driven by the need to fine-tune the physicochemical properties, biological activity, and reactivity of target molecules. By replacing the chlorine atom at the 5-position with other functional groups, researchers can access novel chemical space and develop analogues with improved characteristics. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data and detailed protocols for key synthetic transformations.

Alternative Reagents: An Overview

The primary alternatives to this compound involve modification at the 5-position of the pyridine ring. These analogues retain the crucial 2-chloro and 3-formyl groups, which are often essential for subsequent synthetic manipulations.

Key Alternatives:

  • 2-Chloro-5-fluoronicotinaldehyde: The substitution of chlorine with fluorine introduces a highly electronegative atom that can significantly alter the electronic properties of the ring, influence metabolic stability, and serve as a handle for further reactions. It is used as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4]

  • 2-Chloro-5-methylnicotinaldehyde: The introduction of an electron-donating methyl group provides a point for further functionalization and can impact the reactivity of the C2-chloro group. This compound is a known pesticide intermediate.[5][6]

  • Other Substituted 2-Chloronicotinaldehydes: A broader class of reagents where the 5-position can be varied with other groups (e.g., nitro, alkoxy) to achieve specific synthetic goals.

The choice of reagent depends on the desired electronic properties of the final product and the intended reaction pathway.

Comparative Data Presentation

The performance of these reagents is best compared through their reactivity in cornerstone synthetic reactions. The following tables summarize the key differences.

Table 1: Physical and Chemical Properties of this compound and Alternatives

PropertyThis compound2-Chloro-5-fluoronicotinaldehyde[3]2-Chloro-5-methylnicotinaldehyde[7]
CAS Number 55304-73-9851484-95-256055-61-7
Molecular Formula C₆H₃Cl₂NOC₆H₃ClFNOC₇H₆ClNO
Molecular Weight 176.00 g/mol 159.55 g/mol 155.58 g/mol
Appearance SolidYellowish-brown solidSolid
Electronic Effect Electron-withdrawing (-Cl)Strongly Electron-withdrawing (-F)Electron-donating (-CH₃)

Performance in Key Synthetic Reactions

The reactivity of the C2-Cl bond is paramount for cross-coupling reactions and is modulated by the electronic nature of the substituent at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the C2-Cl position with an organoboron compound.[8][9] The reaction is catalyzed by a palladium complex.[10] Generally, the reactivity of aryl halides in Suzuki couplings follows the trend: I > OTf > Br >> Cl.[9] The electron-deficient nature of the pyridine ring, enhanced by the aldehyde and halogen substituents, facilitates the initial oxidative addition step, making even the relatively inert C-Cl bond susceptible to reaction.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; pd_complex [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_r1_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout r1x [label="R¹-X", shape=plaintext, fontcolor="#202124"]; r2by2 [label="R²-B(OR)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#EA4335"]; product [label="R¹-R²", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> pd_complex [color="#4285F4", arrowhead=normal]; pd_complex -> pd_intermediate [color="#4285F4", arrowhead=normal]; pd_intermediate -> transmetal [color="#4285F4", arrowhead=normal]; transmetal -> pd_r1_r2 [color="#4285F4", arrowhead=normal]; pd_r1_r2 -> reductive_elim [color="#4285F4", arrowhead=normal]; reductive_elim -> pd0 [label=" Catalyst\nRegeneration", fontcolor="#5F6368", color="#4285F4", arrowhead=normal];

// Reactant/Product Edges r1x -> pd_complex [color="#EA4335", arrowhead=normal]; r2by2 -> transmetal [color="#EA4335", arrowhead=normal]; base -> transmetal [color="#EA4335", arrowhead=normal, style=dashed]; reductive_elim -> product [color="#34A853", arrowhead=normal]; }

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

ReagentExpected Reactivity of C2-Cl BondNotes
This compound Moderate. The electron-withdrawing nature of the second chlorine atom and the aldehyde group activates the C2-Cl bond for oxidative addition.A standard substrate. Selective coupling at the C2 position is generally favored due to higher electrophilicity compared to the C5 position.[10]
2-Chloro-5-fluoronicotinaldehyde Higher. Fluorine is more electronegative than chlorine, further increasing the electrophilicity of the pyridine ring and enhancing the rate of oxidative addition at the C2 position.The resulting 5-fluoro-substituted products can have altered biological properties and improved metabolic stability, which is advantageous in drug discovery.[3]
2-Chloro-5-methylnicotinaldehyde Lower. The electron-donating methyl group slightly deactivates the pyridine ring towards nucleophilic attack and may slow the rate of oxidative addition compared to the dichloro analogue.While potentially slower, the reaction is still feasible under appropriate conditions. The methyl group can be a site for later-stage functionalization or can be important for receptor binding.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C2-Cl position and a terminal alkyne, typically using a dual palladium and copper(I) catalyst system.[11][12] This reaction is fundamental for synthesizing arylalkynes, which are precursors to many complex molecules.

// Edge connecting the two cycles cu_acetylide -> pd_intermediate [lhead=cluster_pd, ltail=cluster_cu, label=" Feeds into\n Pd Cycle", fontcolor="#5F6368", color="#4285F4"];

// Product node product [label="Product\nR¹-C≡CR²", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pd_alkynyl -> product [color="#34A853", style=dashed]; }

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Table 3: Comparative Reactivity in Sonogashira Coupling

ReagentExpected Reactivity of C2-Cl BondNotes
This compound Moderate. Similar to the Suzuki coupling, the C2-Cl bond is sufficiently activated for the reaction to proceed under standard Sonogashira conditions.The reaction provides a direct route to 2-alkynyl-5-chloronicotinaldehydes, which are versatile intermediates for further diversification at both the alkyne and the remaining C5-Cl position.[13]
2-Chloro-5-fluoronicotinaldehyde Higher. The strong electron-withdrawing effect of the fluorine atom enhances the reactivity of the C2-Cl bond, potentially allowing for milder reaction conditions or improved yields.This alternative is beneficial when constructing molecules where a 5-fluoro substituent is a desired feature for biological or material properties.
2-Chloro-5-methylnicotinaldehyde Lower. The electron-donating nature of the methyl group may necessitate more forcing conditions (higher temperature, stronger base, or more active catalyst) to achieve efficient coupling.Despite potentially lower reactivity, the pathway remains viable and provides access to 5-methyl substituted arylalkynes.
Imine Formation (Condensation Reaction)

The aldehyde group is a prime site for condensation reactions, most notably the formation of imines (Schiff bases) with primary amines. This reaction is typically straightforward and less dependent on the electronic nature of the ring substituents compared to cross-coupling reactions.

Imine_Formation_Workflow

Caption: A simplified workflow for the synthesis of imines.

Table 4: Comparative Reactivity in Imine Formation

ReagentExpected Reactivity of Aldehyde GroupNotes
This compound High. The electrophilicity of the aldehyde carbon is enhanced by the electron-withdrawing effects of the pyridine nitrogen and the two chlorine atoms, facilitating nucleophilic attack by an amine.Forms imines readily, often with gentle heating.[7]
2-Chloro-5-fluoronicotinaldehyde Very High. The superior electron-withdrawing capacity of fluorine makes the aldehyde carbon even more electrophilic, potentially leading to faster reaction rates.The reaction should proceed very efficiently, possibly even at room temperature, depending on the nucleophilicity of the amine.
2-Chloro-5-methylnicotinaldehyde High. While the methyl group is electron-donating, the overall electronic environment of the aldehyde is still dominated by the pyridine nitrogen and the C2-chloro group, ensuring it remains highly reactive.Excellent yields for imine formation have been reported. For example, reacting 2-chloro-5-methylpyridine-3-carbaldehyde with various amines at 60-65°C for one hour resulted in yields of 90-98%.[7]

Experimental Protocols

The following protocols are representative of the key transformations discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine

(Adapted from a protocol for 2,5-dichloropyridine, which is directly applicable to this compound and its analogues)[10]

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloro-nicotinaldehyde derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Reaction Setup: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-substituted-nicotinaldehyde product.

Protocol 2: General Procedure for Imine Formation

(Adapted from the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines)[7]

  • Reaction Setup: In a suitable reaction vessel, combine the 2-chloro-5-substituted-nicotinaldehyde (1.0 equiv.) and the desired primary amine (1.0-1.2 equiv.).

  • Reaction Conditions: Heat the mixture in an oil bath to 60-65°C for one hour. For less reactive amines, a solvent like ethanol or methanol can be used, and the mixture can be refluxed. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Isolation: If a solid product forms, it can be collected by filtration and washed with a cold solvent (e.g., hexane or ether). If the product is an oil or remains in solution, extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid

(A common precursor synthesis)[14][15]

Step A: Reduction to (2-chloropyridin-3-yl)methanol

  • Reaction Setup: In a reaction vessel under an inert atmosphere, suspend 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF to the suspension while maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Step B: Oxidation to 2-Chloronicotinaldehyde

  • Reaction Setup: Dissolve the crude (2-chloropyridin-3-yl)methanol from the previous step in dichloromethane.

  • Oxidation: Add activated manganese dioxide (MnO₂) to the solution (typically 2-5 equivalents by weight).

  • Reaction Conditions: Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 2-chloronicotinaldehyde.[15]

Conclusion

While this compound remains a robust and versatile starting material, alternatives such as 2-chloro-5-fluoronicotinaldehyde and 2-chloro-5-methylnicotinaldehyde offer strategic advantages for researchers. The choice of reagent directly impacts the electronic properties of the pyridine scaffold, influencing the reactivity in key cross-coupling reactions and the biological profile of the final products. 2-Chloro-5-fluoronicotinaldehyde generally offers enhanced reactivity towards palladium-catalyzed couplings due to its strong electron-withdrawing nature, making it an excellent choice for accessing novel fluorinated compounds. Conversely, 2-chloro-5-methylnicotinaldehyde, with its electron-donating group, may require more tailored reaction conditions but provides access to a different chemical space. The reactivity of the aldehyde group in condensation reactions remains high across all analogues, ensuring its utility for building molecular complexity. By understanding these comparative performance metrics, scientists can make more informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Biological Activities of Nicotinaldehyde Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the biological activities of 2,5-Dichloronicotinaldehyde derivatives is limited in publicly available literature, a comparative analysis of related substituted nicotinaldehydes and other heterocyclic compounds provides valuable insights into their potential as therapeutic agents. This guide summarizes the existing data on the anticancer, antimicrobial, and other biological activities of these related compounds, offering a framework for future research and development in this area.

Comparative Analysis of Biological Activity

Derivatives of various heterocyclic aldehydes and related structures have demonstrated significant biological potential. The following tables summarize the in vitro activity of different classes of compounds against various cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of various nicotinaldehyde and related heterocyclic derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for this evaluation.

Table 1: In Vitro Anticancer Activity of Nicotinaldehyde Derivatives and Analogs

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-(Thiophen-2-yl)nicotinaldehyde2-((Substituted-benzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazoleVariousNot specified[1]
Substituted NicotinamidesThienopyridine derivatives (e.g., 3b, 4c-5d)HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast)Not specified (described as "interesting antitumor activity")[2][3]
Schiff BasesDerived from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineA549 (Lung)Significant cytotoxicity observed[4]
HydrazonesVarious derivativesVariousBroad range of activities reported[5][6][7][8]

Note: Specific IC50 values were not always provided in the abstracts reviewed. The table reflects the reported activity.

Antimicrobial Activity

Several classes of aldehyde derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: In Vitro Antimicrobial Activity of Aldehyde Derivatives

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
DihydropyridinesHalo- and nitrophenyl dihydropyridinesGram-positive and Gram-negative bacteria0.16–80[9][10]
Schiff BasesDerived from 2,5-dichloroanilineStaphylococcus aureus, Escherichia coli, Candida albicansActivity demonstrated[11]
Hydrazones4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazideStaphylococcus aureusEqual to ceftriaxone[5]
Aldehydes (general)CinnamaldehydeVarious bacteriaEffective in inhibiting biofilm formation[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of these compounds.

Synthesis of Schiff Base and Hydrazone Derivatives

A common route to explore the biological potential of aldehydes is through the synthesis of Schiff bases and hydrazones.[5][6][7][13]

General Procedure for Synthesis:

  • Dissolution: The aldehyde (e.g., a substituted nicotinaldehyde) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine/Hydrazine: An equimolar amount of the corresponding amine (for Schiff bases) or hydrazine/hydrazide (for hydrazones) is added to the solution.

  • Catalysis: A catalytic amount of an acid (e.g., glacial acetic acid) is often added to facilitate the condensation reaction.

  • Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Methodologies and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Aldehyde This compound (or related aldehyde) Reaction Condensation Reaction Aldehyde->Reaction Amine Amine / Hydrazine Amine->Reaction Derivative Schiff Base / Hydrazone Derivative Reaction->Derivative Characterization Spectroscopic Analysis (NMR, IR, MS) Derivative->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Derivative->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Derivative->Antimicrobial Characterization->Anticancer Data Data Analysis (IC50 / MIC values) Anticancer->Data Antimicrobial->Data Signaling_Pathway Compound Active Derivative Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS CellCycle Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

References

A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloronicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from 2,5-dichloronicotinaldehyde. The focus is on the impact of structural modifications on the biological activity of these compounds, with supporting data from experimental studies.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential biological activities. The presence of two chlorine atoms on the pyridine ring, along with a reactive aldehyde group, offers multiple sites for chemical modification. This allows for the generation of diverse analogs, primarily through reactions involving the aldehyde moiety, such as the formation of Schiff bases and thiosemicarbazones. Understanding the SAR of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide will focus on the antimicrobial and cytotoxic activities of these derivatives.

Synthesis and General Structure-Activity Relationships

The primary route for derivatizing this compound involves the condensation of its aldehyde group with various primary amines or related compounds.

A general synthetic workflow for the preparation of Schiff bases and thiosemicarbazones from this compound is depicted below.

Synthesis_Workflow Dichloronicotinaldehyde This compound SchiffBase Schiff Base Analogs Dichloronicotinaldehyde->SchiffBase Condensation Thiosemicarbazone Thiosemicarbazone Analogs Dichloronicotinaldehyde->Thiosemicarbazone Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH2) Thiosemicarbazide->Thiosemicarbazone BiologicalActivity Biological Activity (Antimicrobial, Cytotoxic) SchiffBase->BiologicalActivity Evaluation Thiosemicarbazone->BiologicalActivity Evaluation

Caption: General synthetic routes to this compound analogs.

The biological activity of these analogs is significantly influenced by the nature of the substituent 'R' introduced through the condensation reaction. The 2,5-dichloro-substituted pyridine ring generally contributes to the overall lipophilicity and electronic properties of the molecules, which can impact cell permeability and target interaction.

Comparative Analysis of Biological Activity

Thiosemicarbazones are a well-known class of compounds with a broad spectrum of antimicrobial activities. The antimicrobial efficacy of thiosemicarbazones derived from various aldehydes is often dependent on the substituents on the thiosemicarbazide moiety and the aromatic aldehyde. While specific data for this compound-derived thiosemicarbazones is limited, general SAR principles for this class of compounds can be inferred.

Table 1: Structure-Activity Relationship of Thiosemicarbazone Analogs for Antimicrobial Activity

R Group on ThiosemicarbazoneGeneral Effect on Antimicrobial ActivityReference
Unsubstituted (-H)Baseline activity against various bacteria and fungi.[1][2][3]
Alkyl substituentsActivity varies with the size and branching of the alkyl group.[1]
Aromatic/Heterocyclic substituentsOften enhances activity due to increased lipophilicity and potential for additional binding interactions.[2][4][5]
Metal complexes (e.g., Zn(II), Pd(II))Complexation with metals can significantly increase antimicrobial potency.[1]

Antimicrobial_SAR cluster_SAR SAR of Thiosemicarbazone Analogs Core 2,5-Dichloronicotinyl Moiety Thio_Moiety Thiosemicarbazone Side Chain Modification Modification of R Group Thio_Moiety->Modification influences Activity Antimicrobial Activity Modification->Activity determines

Caption: Key determinants of antimicrobial activity in thiosemicarbazone analogs.

Schiff bases derived from the condensation of aldehydes with various amines have been extensively studied for their cytotoxic effects against cancer cell lines. The imine (-C=N-) bond is crucial for their biological activity.

Table 2: Cytotoxic Activity of Representative Schiff Base Analogs

Schiff Base DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Indole Schiff bases derived from a chloro-substituted malonaldehydeAMJ13 (breast cancer)Promising activity at low concentrationsIndole ring system with a chloro substituent.[6]
N2, N3-bis(anthracen-9-ylmethylene)pyridine-2,3-diamine metal complexesMCF7 (breast cancer), HeLa (cervical cancer)Cell death up to ~49-51% at 25 µg/mlLarge aromatic anthracene moieties and complexation with lanthanide metals.[7]
Diorganotin(IV) Schiff base complexesVero (normal) and antimalarial activityLow toxicity to normal cells, potent antimalarial activity (IC50 ~0.83-0.95 µM)Complexation with diorganotin(IV).[8]

Note: The table presents data for Schiff bases with structural similarities (e.g., halogen substitution, heterocyclic nature) to potential derivatives of this compound to provide a comparative context.

The cytotoxicity of these compounds can be attributed to various mechanisms, including the induction of apoptosis.

Cytotoxicity_Pathway Analog This compound Analog (e.g., Schiff Base) Interaction Cellular Interaction Analog->Interaction Cell Cancer Cell Cell->Interaction Apoptosis Induction of Apoptosis Interaction->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Generalized pathway of cytotoxicity for bioactive analogs.

Experimental Protocols

A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol) is treated with thiosemicarbazide (1.1 mmol). A catalytic amount of an acid (e.g., sulfuric acid) is added, and the mixture is refluxed for a specified period (e.g., 2-4 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold solvent, and recrystallized to afford the pure thiosemicarbazone derivative.[3]

Equimolar amounts of this compound and a primary amine are dissolved in a suitable solvent (e.g., ethanol or methanol). A few drops of glacial acetic acid are added as a catalyst. The mixture is then refluxed for a period ranging from 2 to 8 hours. The formation of the Schiff base can be observed by a change in color or by monitoring with thin-layer chromatography. After completion of the reaction, the solvent is evaporated, and the resulting solid is purified by recrystallization from an appropriate solvent.[6]

Bacterial or fungal cultures are uniformly spread on the surface of a suitable agar medium in a Petri dish. Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc is used as a positive control. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[1]

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The medium is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Conclusion

The analogs of this compound, particularly its thiosemicarbazone and Schiff base derivatives, represent a promising area for the discovery of new antimicrobial and cytotoxic agents. The structure-activity relationships, although not exhaustively studied for this specific scaffold, suggest that modifications to the aldehyde-derived portion of the molecule play a critical role in determining biological potency. The 2,5-dichloro substitution on the pyridine ring provides a unique electronic and steric profile that can be further exploited in the design of novel therapeutic candidates. Future research should focus on the systematic synthesis and biological evaluation of a broader range of these analogs to establish a more detailed and predictive SAR.

References

Safety Operating Guide

Safe Disposal of 2,5-Dichloronicotinaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,5-Dichloronicotinaldehyde is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before handling this compound.

Table 1: Hazard Summary for this compound

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, OralDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Causes skin irritationSkin IrritationWear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Causes serious eye irritationEye IrritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2]
May cause respiratory irritationSTOT - Single ExposureAvoid breathing dust. Use only in a well-ventilated area.[2]
Aquatic HazardChronic aquatic toxicityAvoid release to the environment.[4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary.[3]

Step-by-Step Disposal Procedure

Due to its hazardous nature, direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific, validated protocols. The safest and most compliant method of disposal is through a certified hazardous waste disposal company. The following procedure outlines the steps for preparing this chemical for disposal.

Step 1: Segregation of Waste

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials.

  • This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated organic waste, aqueous waste, or general laboratory trash.

Step 2: Waste Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for the waste. The original product container, if in good condition, can be used.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE ".

  • The label must also include:

    • The full chemical name: This compound

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The hazard pictograms for acute toxicity, skin/eye irritation, and environmental hazard.

Step 3: Storage of Waste

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.

  • Contain the Spill: Use an inert, absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid creating dust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate container Select a Compatible, Leak-proof Container segregate->container label_waste Label Container: - 'HAZARDOUS WASTE' - Chemical Name - Hazards container->label_waste store Store in a Designated, Secure Area label_waste->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end End: Waste Disposed of by Certified Vendor contact_ehs->end spill_procedure Follow Spill Procedure: - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->segregate

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

As of the current knowledge, there are no established and validated experimental protocols for the chemical neutralization of this compound that are suitable for a standard laboratory environment. The methods for the destruction of halogenated aromatic compounds, such as high-temperature incineration or treatment with aggressive reagents like Fenton's reagent, require specialized equipment and expertise and can be hazardous if not performed correctly.

Therefore, in adherence to the principles of laboratory safety and regulatory compliance, the recommended procedure is to not attempt chemical deactivation in the lab. The focus should be on safe collection, segregation, and transfer to a licensed waste disposal facility.

References

Essential Safety and Operational Guide for 2,5-Dichloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,5-Dichloronicotinaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Profile and Hazards

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed.[1] The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]

Physical and Chemical Properties
Molecular Formula C6H3Cl2NO[2][3]
Molecular Weight 176.00 g/mol [2][3]
Appearance White to light green solid
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4][5]
Hazard Statements Precautionary Statements
H302: Harmful if swallowed[1][6]P261: Avoid breathing dust.[7]
H315: Causes skin irritationP264: Wash skin thoroughly after handling.[7]
H319: Causes serious eye irritationP270: Do not eat, drink or smoke when using this product.[6][7]
H335: May cause respiratory irritationP280: Wear protective gloves/ eye protection/ face protection.[7]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table outlines the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[8] A face shield may be necessary for splash hazards.To prevent eye irritation or serious eye damage from dust or splashes.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2] A lab coat or chemical-resistant suit is required.[10]To prevent skin contact and irritation. Proper glove removal technique must be used to avoid skin contact with the product's outer surface.[2]
Respiratory Protection Use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]To prevent respiratory tract irritation from inhalation of dust.
Footwear Closed-toe shoes, preferably safety footwear.[11]To protect feet from spills.

Operational Plan: Step-by-Step Guidance

A systematic workflow is critical to ensure safety and proper handling of this compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12] The container should be kept tightly closed and stored under an inert atmosphere.[12] For long-term storage, keep in a freezer at temperatures under -20°C.[4][5]

  • Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use
  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Avoid Dust Formation : Take necessary precautions to avoid the formation of dust during handling.[2]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12][13] Do not eat, drink, or smoke in the work area.[12]

  • Spill Preparedness : Have a spill kit readily available. In case of a spill, avoid creating dust.[2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]

First Aid Measures

Immediate response is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[2][14]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][14] Remove contaminated clothing. If skin irritation persists, seek medical advice.
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14]
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[12]
Disposal Plan
  • Waste Collection : Collect waste material in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the chemical and its container through a licensed waste disposal contractor.[9] Do not dispose of it into the sewer system or the environment.[2][9]

  • Contaminated PPE : Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable regulations.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS and Procedures B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Retrieve Chemical from Storage C->D E Weigh and Prepare for Experiment (Avoid Dust Formation) D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste (Chemical and Contaminated PPE) G->H I Dispose of Waste via Licensed Contractor H->I J Remove PPE and Wash Hands I->J K Spill Occurs M Evacuate Area if Necessary K->M O Clean Spill with Appropriate Kit K->O L Exposure Occurs L->M N Follow First Aid Procedures L->N

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dichloronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.